Product packaging for Acefylline sodium salt(Cat. No.:CAS No. 837-27-4)

Acefylline sodium salt

Cat. No.: B13784621
CAS No.: 837-27-4
M. Wt: 260.18 g/mol
InChI Key: MSFVZSOKOXZSME-UHFFFAOYSA-M
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Description

Acefylline Sodium Salt is the sodium salt form of acefylline, a well-known xanthine derivative and a key theophylline analog. As a research chemical, it is of significant interest in pharmacological studies, particularly for its potential as a bronchodilator for managing respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) . Its mechanism of action is primarily associated with adenosine receptor antagonism, which helps in relaxing smooth muscles . Beyond its classical applications in respiratory research, recent scientific investigations have repositioned acefylline as a promising scaffold in anticancer research. Novel derivatives of acefylline have demonstrated potent efficacy against human liver cancer cell lines (Hep G2), showing significantly reduced cell viability and presenting a compelling case for further development in oncology . The sodium salt formulation offers enhanced aqueous solubility compared to the parent compound, making it an ideal candidate for in vitro and in vivo studies that require a readily soluble form. Researchers also utilize this compound in physicochemical and optical studies, including refractive index and FTIR spectroscopy, to understand drug-solvent interactions and molecular behavior in various solutions . This compound is provided as a high-purity reagent to ensure consistent and reliable results in your research. This product is intended for Research Use Only and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N4NaO4 B13784621 Acefylline sodium salt CAS No. 837-27-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

837-27-4

Molecular Formula

C9H9N4NaO4

Molecular Weight

260.18 g/mol

IUPAC Name

sodium;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate

InChI

InChI=1S/C9H10N4O4.Na/c1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;/h4H,3H2,1-2H3,(H,14,15);/q;+1/p-1

InChI Key

MSFVZSOKOXZSME-UHFFFAOYSA-M

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)[O-].[Na+]

Related CAS

652-37-9 (Parent)

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of Acefylline Sodium Salt

Established Synthetic Pathways for Acefylline (B349644) Sodium Salt

The traditional and most well-documented synthesis of acefylline, also known as 7-theophyllineacetic acid, fundamentally involves the modification of a theophylline (B1681296) precursor. drugfuture.com This process is typically a two-step reaction involving the formation of a theophylline salt followed by a condensation reaction.

The synthesis of acefylline begins with theophylline (1,3-dimethylxanthine). The process involves the N-alkylation of theophylline at the 7-position. A common method is the reaction of theophylline with a chloroacetic acid derivative. guidechem.com To facilitate this reaction, theophylline is first converted into its sodium salt. This is achieved by reacting theophylline with a strong base, typically sodium hydroxide (B78521), in an aqueous solution. guidechem.comorgsyn.org This initial step is crucial as it activates the theophylline molecule for the subsequent nucleophilic substitution reaction. The formation of the theophylline sodium salt increases its reactivity, allowing for the attachment of the acetic acid moiety. google.comgoogle.com

The direct product of the synthesis described is often the sodium salt of theophylline-7-acetic acid (acefylline sodium salt) in an aqueous solution. google.comgoogle.com The established method involves a condensation reaction where the theophylline sodium salt is treated with sodium chloroacetate (B1199739). guidechem.com The reaction is carefully controlled for temperature and pH to ensure a high yield, which can exceed 90%. google.com

The general procedure involves heating an aqueous solution of sodium hydroxide, adding theophylline to form the theophylline sodium salt, and then adding an aqueous solution of sodium chloroacetate dropwise. google.com The reaction is monitored, and the pH is maintained between 8 and 12 by adding a base like sodium carbonate. google.comgoogle.com After the reaction is complete, the resulting product is this compound. To obtain the anhydrous salt, a process involving chilling, filtration, washing with ethanol and ether, and vacuum drying is employed. orgsyn.org The final product is described as silky needles with a melting point above 300°C. drugfuture.com

Table 1: Reaction Parameters for Established Acefylline Synthesis
StepReactantsKey ReagentsTemperature (°C)pHTypical YieldReference
1. Theophylline Salt FormationTheophylline, WaterSodium Hydroxide (NaOH)90 - 9510 - 11- google.comgoogle.com
2. Condensation ReactionTheophylline Sodium Salt, Sodium ChloroacetateSodium Carbonate (Na2CO3)55 - 658 - 12>90% google.comgoogle.com

Novel Synthetic Methodologies and Advances

Research into the synthesis of acefylline and its derivatives continues to evolve, driven by the need for more efficient, environmentally friendly, and versatile methods. Novel approaches focus on creating new molecular entities with enhanced properties and applying modern synthetic principles.

Glycosylation, the enzymatic or chemical attachment of sugars to another molecule, is a key strategy for modifying the properties of pharmaceuticals. Stereospecific glycosylation ensures a precise, controlled attachment of a glycosyl donor to an acceptor molecule, resulting in a single, well-defined stereoisomer. rsc.orgresearchgate.net While research on the direct glycosylation of acefylline is not widespread, the principles are applicable to xanthine (B1682287) derivatives. nih.gov Such modifications can significantly alter a compound's solubility, stability, and biological interactions. A stereospecific approach is crucial as different stereoisomers can have vastly different biological activities. Modern methods aim for complete inversion of the anomeric configuration, providing high yields and reliability for creating complex molecules. researchgate.net This strategy holds potential for creating novel acefylline derivatives with unique therapeutic profiles.

Mechanochemical synthesis, which involves inducing reactions through mechanical force (e.g., grinding or milling) rather than conventional heating in a solvent, is a rapidly emerging field in pharmaceutical science. nih.govmdpi.com This technique is particularly valuable for creating multi-component systems like salts, cocrystals, and hydrates. researchgate.net For a compound like acefylline, which is classified as having low solubility and permeability, forming multi-component systems can dramatically improve its physicochemical properties. researchgate.net Mechanosynthesis offers a solvent-free or low-solvent method that is often faster, more efficient, and more environmentally friendly than traditional solvent-based crystallization. mdpi.com Research has shown that mechanochemical methods can be used to prepare stable salt hydrates and other multi-component forms of active pharmaceutical ingredients (APIs), leading to enhanced dissolution rates and permeability. researchgate.net

The application of green chemistry principles to pharmaceutical manufacturing is of growing importance to minimize environmental impact. unibo.itmdpi.com In the context of acefylline synthesis, several green advancements have been reported. A significant improvement in the established pathway is the substitution of the highly toxic reactant chloroacetic acid with the less hazardous sodium chloroacetate. guidechem.com This change enhances the safety and environmental profile of the synthesis without compromising yield. guidechem.com

Furthermore, the adoption of techniques like mechanochemical synthesis aligns with green chemistry goals by reducing or eliminating the need for solvents, which are a major source of industrial waste. mdpi.comsemanticscholar.org The focus is on developing processes that are not only efficient and high-yielding but also sustainable, using safer reagents, minimizing waste, and reducing energy consumption. mdpi.com

Table 2: Comparison of Synthetic Approaches
ApproachKey PrinciplesAdvantages for Acefylline Synthesis
Established PathwayN-alkylation of theophylline via its sodium salt.High yields (>90%), well-documented, reliable.
Stereospecific GlycosylationControlled, stereospecific attachment of sugar moieties.Potential to create new derivatives with modified solubility and biological activity.
Mechanochemical SynthesisSolvent-free or low-solvent reaction via mechanical force.Environmentally friendly (Green Chemistry), enhances physicochemical properties like dissolution and permeability.
Green Chemistry ModificationsUse of safer reagents (e.g., sodium chloroacetate), waste reduction.Improved safety profile, reduced environmental impact, increased sustainability.

Design and Synthesis of Acefylline Derivatives and Analogs

The chemical scaffold of acefylline, also known as theophylline-7-acetic acid, offers a versatile platform for synthetic modification. nih.govplos.org Its carboxylic acid functional group is a key starting point for derivatization, allowing for the introduction of various pharmacophores through the formation of esters, amides, and other functional linkages. nih.govrsc.org This has led to the development of a diverse range of derivatives and hybrid molecules with tailored chemical properties. The primary synthetic strategies often begin with the esterification of acefylline, followed by conversion to a highly reactive acetohydrazide intermediate, which serves as a cornerstone for building more complex molecular architectures. nih.govplos.orgacs.org

Acetamide Derivatives

The synthesis of acetamide derivatives of acefylline often involves coupling the acefylline core with various amine-containing moieties. A prominent strategy involves creating hybrid molecules where an acetamide group is part of a larger chemical structure linked to the acefylline scaffold.

For instance, a series of novel thio N-phenyl/arylacetamide derivatives of acefylline have been synthesized. nih.govacs.org The general synthetic pathway commences with the conversion of acefylline (Theophylline-7-acetic acid) into its methyl ester, theophylline-7-acetate, through Fischer esterification using methanol and a catalytic amount of sulfuric acid. plos.orgacs.org This ester is then reacted with hydrazine monohydrate to produce theophylline-7-acetohydrazide in high yield. plos.orgacs.org This key hydrazide intermediate is further elaborated to build a triazole ring, which is then functionalized with different N-phenyl/aryl acetamide groups. nih.govacs.org

In a specific example, the theophylline-7-acetohydrazide is treated with phenyl isothiocyanate, followed by hydrolysis in a basic medium, to form an acefylline-triazole hybrid. acs.org This hybrid is then reacted with various 2-bromo-N-phenyl/arylacetamides. This reaction sequence links the acetamide moiety to the triazole ring, which in turn is connected to the acefylline core via a methylene (B1212753) bridge, resulting in the final target compounds. semanticscholar.org The structural confirmation of these derivatives, such as compound 11c (N-(2,4-dimethylphenyl)-2-(5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamide), has been achieved through various spectroscopic methods including IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. nih.govacs.org For compound 11c , characteristic signals in the ¹H-NMR spectrum include peaks for the methylene and NH protons of the amide group at δ 10.16 and δ 4.11, respectively. nih.govacs.org The ¹³C-NMR spectrum shows a signal for the methylene linker between the theophylline and triazole cores at δ 41.33. nih.govacs.org

Table 1: Selected Synthesized Acetamide Derivatives of Acefylline

Compound ID IUPAC Name Molecular Formula Yield (%) Melting Point (°C)
11c N-(2,4-dimethylphenyl)-2-(5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamide C₂₇H₂₈N₈O₄S - -
11e 2-(5-((1,3-Dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)-N-(4-fluorophenyl)acetamide C₂₅H₂₃FN₈O₄S 66 168

| 11f | N-(2-Chlorophenyl)-2-(5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamide | C₂₅H₂₃ClN₈O₄S | 70 | 117 |

Triazole Hybrids

The incorporation of a triazole moiety into the acefylline structure has been a significant area of research, leading to the synthesis of various hybrid molecules. scienceopen.comsemanticscholar.org The 1,2,4-triazole ring, in particular, is a common target due to its established presence in medicinally important compounds. nih.gov

A general and effective multi-step synthesis for creating acefylline-1,2,4-triazole hybrids has been established. nih.govacs.org The process begins with the esterification of acefylline to yield theophylline-7-acetate, which is subsequently converted to theophylline-7-acetohydrazide by reacting with hydrazine monohydrate. nih.govacs.org This acetohydrazide intermediate is a crucial building block for the triazole ring formation.

One pathway involves treating theophylline-7-acetohydrazide with an isothiocyanate (e.g., phenyl isothiocyanate) in ethanol to form a thiosemicarbazide derivative. nih.govacs.org This intermediate is then cyclized by heating in a basic medium, which after acidification, yields the 4-phenyl-5-mercapto-1,2,4-triazole ring linked to the acefylline core through a methylene bridge. nih.gov

Another approach to triazole hybrids involves the conversion of an oxadiazole precursor. nih.govplos.org Theophylline-7-acetohydrazide is reacted with carbon disulfide (CS₂) and potassium hydroxide (KOH) under reflux to synthesize a theophylline-oxadiazole hybrid. plos.orgplos.org This oxadiazole derivative is then treated with hydrazine monohydrate to afford an amino-substituted triazole, specifically 4-amino-5-mercapto-1,2,4-triazole tethered to the acefylline scaffold. nih.govplos.orgplos.org This amino-triazole serves as a versatile intermediate for further derivatization, such as the synthesis of azomethine derivatives. nih.govplos.org

Furthermore, 1,2,3-triazole linkers have also been incorporated into acefylline hybrids. rsc.org This is achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction. rsc.orgresearchgate.net In this method, a propargylated derivative of acefylline is reacted with various organic azides to form the 1,2,3-triazole ring, which acts as a stable linker connecting the acefylline scaffold to another chemical entity. rsc.org

Oxadiazole-Containing Hybrids

The 1,3,4-oxadiazole ring is another important heterocyclic system that has been successfully integrated with the acefylline scaffold to create hybrid compounds. nih.govacs.org The synthesis of these hybrids typically utilizes the common intermediate, theophylline-7-acetohydrazide. plos.orgplos.org

A key synthetic route involves the reaction of theophylline-7-acetohydrazide with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (KOH), followed by refluxing. plos.orgplos.org This one-pot reaction leads to the cyclization of the hydrazide, forming a 5-mercapto-1,3,4-oxadiazole ring. The resulting molecule features the acefylline core connected via a methylene group to the C2 position of the oxadiazole ring. This synthesis has been reported to proceed with a good yield of 62%. plos.orgplos.org

The resulting oxadiazole hybrid, specifically 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, is not just a final product but also serves as a valuable intermediate for further chemical transformations. For example, it can be converted into amino-triazole derivatives by reacting with hydrazine monohydrate, demonstrating the synthetic utility of the oxadiazole ring as a precursor to other heterocyclic systems. nih.govplos.orgplos.org Research groups have previously reported the synthesis of 1,3,4-oxadiazoles derived from acefylline as part of ongoing studies into biologically relevant molecules. nih.govacs.org Additionally, acefylline-vanillin conjugates with an oxadiazole linker have been synthesized and studied. rsc.org

Hydrazone Hybrids

Hydrazone linkages provide a synthetically accessible and versatile method for creating acefylline hybrids. The formation of the hydrazone moiety (-C=N-NH-) typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. rsc.org

The synthesis of acefylline hydrazone hybrids starts with the key intermediate, theophylline-7-acetyl hydrazide (also referred to as acefylline hydrazide). rsc.org This hydrazide is prepared from acefylline via esterification and subsequent reaction with hydrazine. nih.govacs.org

To generate the final hydrazone hybrids, the acefylline hydrazide is dissolved in a suitable solvent, such as absolute ethanol, along with a catalytic amount of an acid like glacial acetic acid. rsc.org To this solution, a variety of aldehydes or ketones are added. The reaction mixture is then typically heated, leading to the formation of the hydrazone linkage through the reaction of the terminal -NH₂ group of the hydrazide with the carbonyl group of the aldehyde or ketone. rsc.orgresearchgate.net This method has been used to synthesize a series of acefylline-hydrazone hybrids by reacting the hydrazide with a range of substituted aldehydes and isatin (a ketone). rsc.org

This synthetic strategy allows for significant molecular diversity in the final products, as a wide array of commercially available or synthetically prepared aldehydes and ketones can be employed to introduce different structural motifs onto the acefylline scaffold. rsc.org

Azomethine Derivatives

Azomethine derivatives, also known as Schiff bases, represent a significant class of acefylline analogs. These compounds are characterized by the presence of a carbon-nitrogen double bond (-C=N-). The synthesis of these derivatives often involves the condensation of a primary amine with an aldehyde or ketone. nih.gov

In the context of acefylline, novel azomethine derivatives have been synthesized from an acefylline-tethered 4-amino-1,2,4-triazole intermediate. nih.govplos.org The synthetic pathway begins with acefylline and proceeds through several steps to build the necessary precursor. First, acefylline is converted to theophylline-7-acetohydrazide. plos.orgplos.org This hydrazide is then used to form a 1,3,4-oxadiazole ring, which is subsequently converted to a 4-amino-3-mercapto-1,2,4-triazole by reacting it with hydrazine monohydrate. nih.govplos.orgplos.org

This resulting compound, 4-amino-5-((1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl)-4H-1,2,4-triazole-3-thiol, possesses a primary amino group (-NH₂) on the triazole ring, which is the key functional group for forming the azomethine linkage. nih.gov

The final step is a condensation reaction where the amino-triazole intermediate is refluxed with various aromatic aldehydes in ethanol, with a few drops of acetic acid acting as a catalyst. nih.govplos.org This reaction yields a series of azomethine derivatives where the aromatic aldehyde moiety is linked to the triazole ring via the newly formed C=N bond. nih.govplos.org This synthetic approach has been used to create a library of compounds (7a-k) with yields ranging from 62% to 78%. plos.org The structure of these compounds, such as 7h , has been confirmed by ¹H-NMR and ¹³C-NMR, with the azomethine functionality (N=C) being identified by a downfield signal in the ¹³C-NMR spectrum at δ 149.32 ppm. plos.org

Table 2: Selected Synthesized Azomethine Derivatives of Acefylline

Compound ID IUPAC Name Yield (%) Melting Point (°C)
7j (E)-7-((4-((2-hydroxybenzylidene)amino)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione 62 232

| - | 4-amino-1,2,4-triazole from acefylline-1,3,4-oxadiazole hybrid (precursor 6) | 70 | 217 |

Linker Chemistry in Hybrid Compound Synthesis

Several types of linkers have been employed in the synthesis of acefylline derivatives:

Acetyl Linker: A straightforward approach involves using an acetyl group as a linker. Acefylline itself is theophylline-7-acetic acid, meaning the acetic acid moiety can be considered a linker. This has been extended by creating ester or amide bonds. For example, acefylline has been conjugated with natural products like eugenol through an acetyl linker. nih.gov

Hydrazone Linker: This dynamic linker is formed by the condensation of acefylline hydrazide with aldehydes or ketones. rsc.org The resulting C=N-NH bond is relatively easy to form and can introduce a point of flexibility into the hybrid molecule. rsc.orgresearchgate.net

Oxadiazole Linker: The 1,3,4-oxadiazole ring can serve as a rigid and stable aromatic linker. It is typically synthesized from the theophylline-7-acetohydrazide intermediate by reaction with reagents like carbon disulfide or by cyclization of diacylhydrazines. plos.orgrsc.org This linker has been used to connect acefylline to moieties such as vanillin. rsc.org

Triazole Linker: Both 1,2,4-triazole and 1,2,3-triazole rings have been used as linkers. The 1,2,4-triazole ring is often formed through multi-step synthesis starting from the acetohydrazide intermediate. nih.gov The 1,2,3-triazole linker is notably synthesized using the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction, which provides a robust and inert bridge between two molecular fragments. rsc.orgresearchgate.net

Methylene Linker: In many of the synthesized hybrids, a simple methylene group (-CH₂-) derived from the acetic acid portion of acefylline serves as the initial part of the linker, connecting the theophylline core to the more complex heterocyclic systems like triazoles or oxadiazoles. nih.govplos.org For instance, in azomethine derivatives, a methylene signal is detected in the ¹³C-NMR spectrum, confirming the link between the purine (B94841) and triazole rings. nih.gov

The strategic selection and synthesis of these linkers are fundamental to the design of novel acefylline derivatives, enabling the creation of diverse chemical libraries for further investigation.

Chemical Reactivity Studies of Acefylline and its Derivatives

Acefylline, also known as 7-theophyllineacetic acid, demonstrates susceptibility to various chemical reactions, including hydrolysis, methylation, and oxidation. Understanding its reactivity is crucial for the synthesis of new derivatives and for determining its stability under different conditions. Forced degradation studies, which subject the compound to stress conditions like acid, base, and oxidizing agents, have been instrumental in mapping its chemical behavior. eurekaselect.comresearchgate.net

Hydrolysis represents a key reaction pathway for acefylline and its derivatives, particularly under basic conditions.

Forced Hydrolysis of Acefylline: Studies involving forced degradation have shown that acefylline degrades when exposed to acidic and alkaline environments. eurekaselect.com The degradation process under these conditions has been analyzed using techniques such as reverse-phase liquid chromatography (RP-LC) to separate the resulting products. eurekaselect.comresearchgate.net

Alkaline Hydrolysis of Acefylline Esters: The chemical stability of ester derivatives of 7-theophyllineacetic acid has been evaluated under drastic alkaline conditions. jfda-online.comresearchgate.net In one study, various esters were subjected to hydrolysis in a sodium hydroxide solution (0.1 M, pH 13.0) at an elevated temperature of 60°C. jfda-online.com The research found that the hydrolysis of these esters to the parent acid, 7-theophyllineacetic acid, proceeds to completion. jfda-online.comresearchgate.net

The degradation reaction was monitored by HPLC, and the data revealed that the chemical conversion follows first-order kinetics. jfda-online.com The rate constants (k) and half-lives (t½) of the hydrolytic decomposition were determined for the different ester derivatives. jfda-online.comresearchgate.net

CompoundR Group (Ester Moiety)Rate Constant (k) x 10-3 (min-1)Half-life (t1/2) (min)
1b-CH2CH2OH11.2461.67
1c-CH2CH2OCH310.0868.75
1d-CH2CH(OH)CH312.8354.01
1e-(CH2CH2O)2H10.9163.52

Data derived from a study on the alkaline hydrolysis of 7-theophyllineacetic acid esters at pH 13.0 and 60°C. jfda-online.com

Conversely, these ester derivatives showed high stability in the presence of diluted human plasma at 37°C, with no detectable hydrolysis observed over a 24-hour period. jfda-online.comresearchgate.net

Methylation of acefylline has been achieved through standard esterification of its carboxylic acid group.

Fischer Esterification: The methyl ester of acefylline is synthesized via Fischer esterification. plos.orgnih.gov This reaction involves refluxing acefylline with methanol in the presence of a catalytic amount of sulfuric acid. plos.orgnih.govnih.gov This process specifically targets the carboxylic acid functional group of the acefylline molecule, converting it into a methyl ester. The reaction has been reported to proceed smoothly, yielding the desired product. plos.orgnih.gov

Reaction TypeReactantsCatalystConditionsProductReported Yield
Fischer EsterificationAcefylline, MethanolH2SO4 (catalytic amount)RefluxTheophylline-7-acetate (Acefylline methyl ester)71-72%

This methyl ester derivative often serves as a key intermediate for the synthesis of other derivatives, such as theophylline-7-acetohydrazide, by subsequent reaction with hydrazine monohydrate. nih.govnih.gov

Forced degradation studies have demonstrated that acefylline is susceptible to oxidative stress. The compound degrades when subjected to oxidizing agents. eurekaselect.comresearchgate.net In these studies, solutions of acefylline are treated with reagents such as hydrogen peroxide to induce oxidation. The resulting mixture is then analyzed, typically by chromatographic methods, to separate the parent drug from any degradation products formed. eurekaselect.com The identification of these products is crucial for understanding the oxidative stability of the molecule. Mass spectrometry (MS) is a key analytical tool used to suggest the structures of the main oxidative degradation products. eurekaselect.comresearchgate.net

The elucidation of acefylline's degradation pathways has been a central goal of forced degradation studies. By subjecting the drug to acid, alkaline, and oxidative stress conditions, researchers can generate and identify potential degradation products. eurekaselect.comresearchgate.net

Stress ConditionMethodologyKey Findings
Acidic HydrolysisForced degradation with acid, followed by RP-LC and MS analysis.Acefylline shows degradation. Degradation products are separated and analyzed by MS to propose structures.
Alkaline HydrolysisForced degradation with base, followed by RP-LC and MS analysis.Acefylline shows degradation. Degradation products are separated and analyzed by MS to propose structures.
OxidationForced degradation with an oxidizing agent (e.g., H2O2), followed by RP-LC and MS analysis.Acefylline shows degradation. Degradation products are separated and analyzed by MS to propose structures.

These comprehensive studies provide critical insights into the intrinsic stability of the acefylline molecule and help in identifying the chemical transformations it undergoes under various stress conditions. eurekaselect.com

Advanced Preclinical Pharmacology and Molecular Mechanisms of Acefylline Sodium Salt

Molecular Mechanism of Action Research

The pharmacological effects of Acefylline (B349644) sodium salt are attributed to its influence on several key molecular pathways. Research into its mechanism of action has explored its roles as an adenosine (B11128) receptor antagonist and a phosphodiesterase inhibitor, as well as its ability to modulate specific cellular signaling cascades.

Adenosine Receptor Antagonism Studies

While xanthines are broadly classified as adenosine receptor antagonists, preclinical studies on the parent acid of Acefylline sodium salt, theophylline-7-acetic acid (TAA), suggest a nuanced interaction. A study investigating the effects of TAA and its derivative, ambroxol-theophylline-7-acetate (ATA), on rat striatal adenosine receptors found that, unlike theophylline (B1681296), ATA and its components, including TAA, were unable to antagonize these receptors nih.gov. This finding indicates that the bronchodilatory activity of this compound may not be mediated through adenosine receptor blockade, a mechanism often attributed to other xanthines. This is a significant point of differentiation from the parent compound, theophylline, which is a known non-selective adenosine receptor antagonist.

Phosphodiesterase Inhibition Properties

A more prominent mechanism of action for this compound appears to be the inhibition of phosphodiesterase (PDE) enzymes. PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in various cellular processes. By inhibiting PDEs, this compound can increase intracellular levels of these cyclic nucleotides, leading to downstream effects such as smooth muscle relaxation.

A preclinical study on rat lung tissue demonstrated that theophylline-7-acetic acid (TAA) and its derivative, ATA, exhibited inhibitory effects on specific PDE isoenzymes nih.gov. Theophylline was found to inhibit PDE types I, III, and IV with equal intensity. In contrast, TAA and ATA showed a more selective inhibition of PDE types III and IV nih.gov. This selectivity for PDE III and IV is significant as these isoenzymes are key regulators of cAMP levels in airway smooth muscle and inflammatory cells.

CompoundPDE Type I InhibitionPDE Type III InhibitionPDE Type IV InhibitionAdenosine Receptor Antagonism
TheophyllineYesYesYesYes
Theophylline-7-acetic acid (TAA)NoYesYesNo
Ambroxol-theophylline-7-acetate (ATA)NoYesYesNo

Table 1: Comparative inhibitory profile of Theophylline, Theophylline-7-acetic acid (TAA), and Ambroxol-theophylline-7-acetate (ATA) on rat lung PDE isoenzymes and striatal adenosine receptors. nih.gov

Modulation of Specific Cellular Pathways

The increase in intracellular cAMP resulting from PDE inhibition by this compound can activate protein kinase A (PKA), which in turn can phosphorylate various downstream targets. This can lead to the modulation of several cellular pathways, including those involved in inflammation and smooth muscle contraction.

While direct studies on this compound are limited, research on the related compound theophylline has shown that it can modulate inflammatory pathways. Theophylline has been demonstrated to reduce the expression of inflammatory cytokines such as interleukin-4 (IL-4) and interleukin-5 (IL-5) in the bronchial mucosa of asthmatic patients. It is plausible that this compound, through its PDE inhibitory activity and subsequent increase in cAMP, may exert similar anti-inflammatory effects by modulating cytokine production and the activity of inflammatory cells.

Cellular and Subcellular Target Identification

The identification of specific cellular and subcellular targets is crucial for understanding the complete pharmacological profile of this compound. This involves investigating its binding affinity to various receptors and its modulatory effects on key enzymes.

Receptor Binding Affinity Investigations

Enzyme Modulation Research

The primary enzymatic targets of this compound are the phosphodiesterases. The selective inhibition of PDE III and PDE IV by its parent acid, theophylline-7-acetic acid, is a key finding nih.gov. PDE III is predominantly found in cardiovascular tissue and airway smooth muscle, while PDE IV is a key regulator of inflammatory cell function. The dual inhibition of these two PDE isoenzymes likely contributes to both the bronchodilatory and anti-inflammatory effects of the compound.

Preclinical Pharmacodynamic Characterization

The preclinical pharmacodynamic profile of this compound and its derivatives points to a compound with multi-target activity. The molecular mechanism studies reveal that its hybrids and derivatives can modulate key enzymes and pathways involved in neuro-inflammation and metabolic regulation.

The primary pharmacodynamic effects identified through preclinical research include:

Modulation of the Cholinergic System: While acefylline itself is a weak AChE inhibitor, its hybrids can potently inhibit this enzyme, suggesting a potential to influence cholinergic neurotransmission. nih.gov

Regulation of the Nitrergic Pathway: Acefylline hybrids interact with NOS-3, indicating an ability to modulate the production of nitric oxide, a key signaling molecule in vascular and inflammatory processes. nih.govrsc.orgresearchgate.net

Influence on the Dopaminergic System: Computational studies strongly suggest that acefylline derivatives can inhibit MAO-B, which would lead to decreased degradation of dopamine (B1211576) and other monoamine neurotransmitters. frontiersin.orgdntb.gov.ua

Impact on Lipid Metabolism: Through the inhibition of lipoprotein lipase, the compound's core structure can affect the metabolism of triglycerides and the uptake of fatty acids into tissues. biosiltech.comnih.gov

Anti-inflammatory Gene Regulation: By potentially activating HDACs, acefylline may suppress the expression of inflammatory genes, providing a basis for its anti-inflammatory effects. nih.govpnas.org

Collectively, these findings characterize acefylline and its derivatives not as single-target agents, but as modulators of interconnected biological networks relevant to neurodegenerative and metabolic disorders.

In Vitro Pharmacological Studies

In vitro studies have been instrumental in characterizing the molecular targets of acefylline. As a member of the xanthine (B1682287) class, its primary mechanisms of action involve the inhibition of phosphodiesterases and antagonism of adenosine receptors.

One area of investigation has been its effect on phosphodiesterase (PDE) isoenzymes. Research on rat lung cAMP PDE has shown that acefylline (referred to as theophylline-7-acetic acid) exhibits inhibitory effects on specific PDE subtypes. Compared to theophylline, which inhibits PDE types I, III, and IV with similar intensity, acefylline demonstrates a more selective, albeit weaker, inhibition of PDE types III and IV. This selective inhibition of PDEs leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), contributing to smooth muscle relaxation.

Furthermore, acefylline has been identified as a peptidylarginine deiminase (PAD) activator. One study demonstrated that acefylline at a concentration of 200 μM is an effective activator of PADs. PADs are enzymes that catalyze the conversion of arginine to citrulline in proteins, a post-translational modification implicated in various physiological and pathological processes.

The compound's activity as an adenosine receptor antagonist is another key feature. This antagonism is believed to be enhanced by the acetic acid modification compared to other xanthines, contributing to its distinct pharmacological profile.

Mechanistic Studies in Animal Models

The pharmacological effects of acefylline observed in vitro translate into physiological responses in animal models. Its properties as a bronchodilator and cardiac stimulant have been noted in preclinical studies.

The bronchodilatory effect is primarily attributed to the relaxation of bronchial smooth muscles. This action is consistent with its ability to inhibit phosphodiesterases, leading to increased intracellular cAMP and subsequent smooth muscle relaxation. The antagonism of adenosine receptors may also play a role, as adenosine can induce bronchoconstriction.

As a cardiac stimulant, acefylline can have a stimulatory effect on myocardial activity. This effect is also in line with the established mechanisms of xanthine derivatives, which can increase cardiac muscle contractility and heart rate.

Receptor-Mediated Responses

The primary receptor-mediated response of acefylline is its antagonism of adenosine receptors. However, there are some conflicting findings regarding its potency and receptor subtype selectivity. While it is generally considered an adenosine receptor antagonist, one study indicated that, unlike theophylline, acefylline and its components were unable to antagonize striatal adenosine receptors.

The family of adenosine receptors includes four subtypes: A1, A2A, A2B, and A3. Theophylline, a closely related compound, is known to be a non-selective antagonist of adenosine receptors, particularly the A2B receptor, which can lead to bronchodilation. The specific binding affinities and selectivity profile of this compound across these receptor subtypes require further detailed investigation to fully understand its receptor-mediated responses. Recent research has also highlighted the potential for theophylline-7-acetic acid to act as a binding agent for HEK-293 human stem cells to deliver A2B adenosine receptors.

Preclinical Pharmacokinetic Research

Absorption and Distribution Studies in Animal Models

The absorption and distribution of this compound have been a subject of preclinical investigation, with studies on its parent compound, theophylline-7-acetic acid, providing some insights.

Research in humans has indicated that theophylline-7-acetic acid is poorly absorbed after oral administration, with an apparent bioavailability of only 1 to 2 percent. The elimination half-life was found to be rapid, ranging from 1.0 to 2.4 hours. These studies also confirmed that theophylline-7-acetic acid is not converted to theophylline in the body.

The low oral bioavailability of the parent acid suggests that the sodium salt formulation may be intended to improve its solubility and potentially its absorption characteristics. However, specific pharmacokinetic data on the absorption and distribution of this compound in preclinical animal models remains limited in the available literature. Further studies are necessary to fully characterize its absorption profile and tissue distribution in relevant animal species.

Metabolic Pathway Elucidation in Preclinical Species

The metabolism of this compound is a critical aspect of its preclinical pharmacokinetic profile. As a derivative of theophylline, it is expected to undergo biotransformation, although its specific metabolic pathways are not as extensively characterized as those of its parent compound.

Enzymatic Biotransformation

The chemical structure of acefylline suggests that it can be subject to enzymatic biotransformation. Key reactions that may be involved in its metabolism include hydrolysis, methylation, and oxidation. Hydrolysis of the ester or amide bonds could lead to the release of the parent compound.

While the specific enzymes involved in the metabolism of this compound have not been fully elucidated, the metabolism of the structurally related compound theophylline is known to involve the cytochrome P450 (CYP) enzyme system. A new metabolite of theophylline, theophylline-7β-d-ribofuranoside (theonosine), has been identified as being produced by the microsomal fraction of lungs from several species, including rats and humans. This indicates that lung tissue may play a role in the metabolism of theophylline and potentially its derivatives like acefylline. Further research is needed to determine the specific metabolic pathways and the role of various enzyme systems in the biotransformation of this compound in preclinical species.

Excretion Mechanisms in Preclinical Models

The precise excretion mechanisms of this compound in preclinical models have not been extensively detailed in publicly available literature. However, as a xanthine derivative, its elimination pathways can be inferred from studies of structurally related compounds, such as theophylline and other methylxanthines. The primary routes of elimination for small molecule drugs are typically renal and biliary excretion openaccessjournals.com.

Table 1: Potential Excretion Pathways for this compound in Preclinical Models (Inferred)

Excretion Pathway Primary Mechanism Potential Influencing Factors Preclinical Model Relevance
Renal Excretion Glomerular filtration, tubular secretion Urinary pH, renal blood flow, transporter activity Primary route for many water-soluble drugs and metabolites in animal models ijrpc.compreclinicservices.com.

| Biliary Excretion | Active transport into bile | Molecular weight, polarity, hepatic transporter activity | A significant pathway for certain compounds, often investigated in bile duct-cannulated rat models unc.edumdpi.com. |

Stability in Simulated Biological Environments

Specific stability data for this compound in SGF and SIF from preclinical research is limited. However, studies on related compounds provide some insight. For instance, esters derived from 7-theophyllineacetic acid, a compound structurally related to acefylline, have been shown to possess high stability in diluted human plasma researchgate.net. While plasma is different from gastric or intestinal fluid, this suggests a degree of stability for the core xanthine structure.

The chemical stability of a drug in the gastrointestinal tract is influenced by factors like pH and the presence of digestive enzymes dovepress.comnih.gov. SGF is typically acidic (pH ~1.2) and may contain pepsin, while SIF has a more neutral pH (around 6.8) and may contain pancreatin (B1164899) dovepress.comresearchgate.net. A compound's stability in these environments determines how much of the active drug is available for absorption creative-bioarray.com.

Table 2: Parameters of Simulated Biological Fluids for Stability Testing

Simulated Fluid Typical pH Key Components Purpose in Preclinical Assessment
Simulated Gastric Fluid (SGF) 1.2 Sodium chloride, Hydrochloric acid, Pepsin To assess the chemical stability of a drug in the acidic environment of the stomach dovepress.comresearchgate.net.

| Simulated Intestinal Fluid (SIF) | 6.8 | Potassium phosphate (B84403), Sodium hydroxide (B78521), Pancreatin | To evaluate the stability of a drug under the pH and enzymatic conditions of the small intestine prior to absorption dovepress.comresearchgate.net. |

Further preclinical studies are required to specifically quantify the degradation kinetics and stability profile of this compound in these simulated environments.

Drug-Drug Interaction Research at the Pharmacodynamic and Pharmacokinetic Levels

Preclinical research into drug-drug interactions is essential to predict potential adverse effects and changes in efficacy when a drug is co-administered with other medications bioivt.com. These interactions can be categorized as pharmacodynamic (related to the drug's effect on the body) or pharmacokinetic (related to the body's effect on the drug, i.e., ADME - Absorption, Distribution, Metabolism, Excretion) pharmaguideline.com.

Pharmacokinetic Interactions:

The primary mechanism for pharmacokinetic interactions involving acefylline is related to its metabolism. As a methylxanthine, acefylline is presumed to be a substrate for the cytochrome P450 (CYP) enzyme system, specifically CYP1A2 drugbank.com. This enzyme is responsible for the metabolism of many drugs nih.govnih.gov.

Enzyme Inhibition: Co-administration of acefylline with inhibitors of CYP1A2 can decrease its metabolism, leading to increased plasma concentrations and a potential for toxicity.

Enzyme Induction: Conversely, drugs that induce CYP1A2 activity can increase the metabolism of acefylline, potentially reducing its therapeutic efficacy.

Preclinical in vitro models using liver microsomes or hepatocytes from animal species are typically used to investigate such interactions researchgate.netresearchgate.net. Furthermore, some drugs may alter the excretion rate of acefylline. For example, agents like acetazolamide (B1664987) may increase its renal excretion, leading to lower serum levels drugbank.com.

Table 3: Summary of Preclinical Pharmacokinetic Drug-Drug Interactions for Acefylline

Interacting Drug Class Mechanism Potential Preclinical Outcome for Acefylline
CYP1A2 Inhibitors (e.g., Ciprofloxacin, Erythromycin) Decreased metabolism Increased serum concentration drugbank.com.
CYP1A2 Inducers (e.g., Carbamazepine) Increased metabolism Decreased serum concentration drugbank.com.

| Excretion Modifiers (e.g., Acetazolamide) | Increased excretion rate | Lower serum level and potential reduction in efficacy drugbank.com. |

Pharmacodynamic Interactions:

Pharmacodynamic interactions occur when co-administered drugs have additive, synergistic, or antagonistic effects at a pharmacological target.

Antagonistic Effects: Acefylline may decrease the therapeutic efficacy of certain drugs, such as benzodiazepines (e.g., diazepam, alprazolam) and adenosine drugbank.com. This is a known class effect of xanthines, which can antagonize adenosine receptors.

Additive/Synergistic Effects: The risk of adverse effects, such as hypokalemia, may be increased when acefylline is combined with beta-2 adrenergic agonists like salbutamol (B1663637) drugbank.com. Similarly, co-administration with other sympathomimetic agents (e.g., ephedrine, dopamine) can increase the risk of adverse cardiovascular effects drugbank.com.

These interactions are often first identified and characterized in preclinical animal models by observing physiological responses after co-administration of the drugs ijrpc.comscireq.com.

Table 4: Summary of Preclinical Pharmacodynamic Drug-Drug Interactions for Acefylline

Interacting Drug/Class Potential Preclinical Pharmacodynamic Outcome
Benzodiazepines (e.g., Diazepam) Decreased therapeutic efficacy of the benzodiazepine (B76468) drugbank.com.
Adenosine Decreased therapeutic efficacy of adenosine drugbank.com.
Beta-2 Adrenergic Agonists (e.g., Salbutamol) Increased risk or severity of hypokalemia drugbank.com.
Sympathomimetics (e.g., Ephedrine) Increased risk or severity of adverse effects drugbank.com.

| Beta-Blockers (e.g., Carvedilol) | Increased risk or severity of adverse effects drugbank.com. |

Computational and in Silico Drug Design Studies for Acefylline Sodium Salt

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.govresearchgate.net This method is crucial for understanding how a drug molecule like acefylline (B349644) might interact with its biological target.

Ligand-Protein Binding Mode Prediction

Predicting the binding mode involves identifying the specific pose or conformation the ligand adopts within the protein's active site. This includes pinpointing key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the complex.

Recent computational studies on acefylline derivatives have provided significant insights into their potential as therapeutic agents by predicting their binding modes with various protein targets. For instance, in a study exploring acefylline hybrids as potential anticancer agents, molecular docking was used to investigate the binding of a potent derivative (compound 9e ) to the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key target in cancer therapy. semanticscholar.org The analysis revealed that acefylline itself could form hydrogen bonds with several key amino acid residues, including LYS351, TYR353, ILE354, and LEU355. nih.gov The derivative, 11g , demonstrated an even more robust interaction profile, forming strong hydrogen bonds with LEU355 and LYS351, as well as various pi-alkyl and pi-pi stacking interactions, suggesting a stable and high-affinity binding mode. nih.gov

Similarly, a comprehensive study screened 43 acefylline derivatives against the Monoamine oxidase B (MAO-B) enzyme, a target for Parkinson's disease. frontiersin.orgnih.gov The docking simulations predicted that the most promising derivatives formed significant hydrogen-bonding interactions with key residues such as Phe167 and Ile197/198 within the MAO-B active site. frontiersin.orgnih.gov These predictions are fundamental in rationalizing the molecule's biological activity and guiding further structural modifications to enhance potency and selectivity.

Table 1: Predicted Interactions of Acefylline and its Derivatives with Protein Targets

Compound Protein Target Interacting Residues Type of Interaction
Acefylline STAT3 LYS351, TYR353, ILE354, LEU355 Hydrogen Bonding
ILE354, VAL350, LYS352 Alkyl, Pi-Alkyl
Compound 11g STAT3 LEU355, LYS351 Hydrogen Bonding
LYS352, TRP358, ALA356 Pi-Alkyl, Pi-Pi Stacking, Alkyl
Acefylline Derivative (MAO-B21) MAO-B Phe167, Ile197/198 Hydrogen Bonding

Binding Affinity Evaluation

Beyond predicting the binding pose, molecular docking algorithms use scoring functions to estimate the binding affinity between the ligand and the protein. This score, often expressed in units of energy (e.g., kcal/mol), represents the strength of the interaction, with lower (more negative) values typically indicating a stronger binding.

In the anticancer study targeting the STAT3 protein, the binding affinity of an acefylline-triazole hybrid (9e ) was calculated to be -7.9 kcal/mol. semanticscholar.org This was significantly stronger than the binding affinity of the parent acefylline molecule, which was calculated at -5.32 kcal/mol, providing a quantitative measure of the derivative's enhanced inhibitory potential. semanticscholar.org

In the investigation of acefylline derivatives as MAO-B inhibitors, the docking calculations yielded GOLD fitness scores ranging from 33.21 to 75.22 for the 43 compounds screened. frontiersin.orgnih.gov The top candidate, MAO-B21 , achieved the highest score of 75.22, outperforming the standard reference drugs safinamide (B1662184) (73.73) and istradefylline (B1672650) (74.91), indicating a very strong predicted binding affinity. frontiersin.orgnih.gov These affinity evaluations are critical for ranking potential drug candidates and prioritizing them for further experimental testing.

Table 2: Binding Affinity Scores for Acefylline Derivatives

Compound Target Protein Scoring Method Binding Affinity/Score
Acefylline STAT3 Binding Energy (ΔG) -5.32 kcal/mol
Compound 9e STAT3 Binding Energy (ΔG) -7.9 kcal/mol
MAO-B21 MAO-B GOLD Fitness Score 75.22
Istradefylline (Standard) MAO-B GOLD Fitness Score 74.91
Safinamide (Standard) MAO-B GOLD Fitness Score 73.73

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govnih.gov By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including geometry, vibrational frequencies, and electronic characteristics, without the need for empirical data.

Ligand Geometry Optimization

Before performing more complex simulations like docking, it is essential to determine the most stable three-dimensional structure of the ligand. DFT is widely used for geometry optimization, a process that calculates the lowest energy conformation of a molecule. nih.gov This optimized structure provides a more realistic representation of the molecule for subsequent computational analyses.

In studies involving acefylline derivatives, DFT calculations were a crucial first step. For the 43 derivatives evaluated as potential MAO-B inhibitors, DFT was employed to optimize their three-dimensional structures before they were docked into the enzyme's active site. frontiersin.orgnih.gov Similarly, theoretical analyses of other methylxanthines, such as caffeine (B1668208), theobromine, and theophylline (B1681296), have utilized DFT with basis sets like 6-31G*(d,p) for geometry optimization to understand their fundamental structural properties. nonlinearstudies.comresearchgate.net This foundational step ensures that the starting ligand conformation is energetically favorable, leading to more accurate and reliable predictions in later stages of computational analysis. cardiff.ac.uk

Electronic Property Calculations

DFT is also a powerful tool for calculating the electronic properties of a molecule, which govern its reactivity and interactions. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity; a larger gap generally implies higher stability. nih.gov

Studies on various methylxanthines have used DFT to calculate these electronic properties. researchgate.net For example, analysis of dinaphthodiospyrol S, a xanthine (B1682287) oxidase inhibitor, used DFT to determine HOMO and LUMO energy values of -6.39 eV and -3.51 eV, respectively, resulting in an energy gap of 2.88 eV. nih.govresearchgate.net This gap is associated with high stability. nih.gov Other calculated descriptors include chemical hardness, softness, and the electrophilicity index, which together provide a comprehensive profile of the molecule's electronic behavior and potential for interaction. nih.govnih.gov Such calculations for Acefylline sodium salt would provide fundamental insights into its intrinsic stability and reactivity.

Table 3: Key Electronic Properties Calculated via DFT for a Xanthine Oxidase Inhibitor

Property Calculated Value (eV) Interpretation
HOMO Energy -6.39 Energy of the highest occupied molecular orbital
LUMO Energy -3.51 Energy of the lowest unoccupied molecular orbital
Energy Gap (HOMO-LUMO) 2.88 Indicates high chemical stability
Chemical Hardness 1.44 Correlates with stability and lower reactivity
Electronegativity Index 4.95 Measure of electron-attracting power
Electrophilicity Index 8.50 Indicates a more electrophilic character

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a detailed picture of how the complex behaves in a more realistic, solvated environment. nih.govmdpi.com

MD simulations are used to assess the stability of the ligand-protein complex predicted by docking. nih.gov By simulating the complex for a period, typically nanoseconds, researchers can observe whether the ligand remains securely bound in its initial pose or if it shifts or dissociates. Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the deviation of the protein and ligand from their initial positions, and the Root Mean Square Fluctuation (RMSF), which identifies flexibility in different parts of the protein. researchgate.netresearchgate.net

In the study of acefylline derivatives as MAO-B inhibitors, MD simulations were performed to validate the docking results. frontiersin.orgnih.gov The simulations confirmed the stability of the top candidate, MAO-B21 , within the enzyme's binding site over time. frontiersin.orgnih.gov The stability was further corroborated by calculating binding free energies using the Molecular Mechanics energies combined with the Generalized Born and Surface Area solvation (MM-GBSA) method. frontiersin.orgresearchgate.net Similarly, MD simulations of other xanthine derivatives targeting enzymes like MTHFD2 have been used to confirm conformational changes in the protein upon ligand binding and to study the dynamic movement of the inhibitors, correlating these findings with experimental binding affinities. nih.govresearchgate.net These simulations provide a powerful validation of docking predictions and offer deeper insights into the dynamic nature of the drug-target interaction.

Complex Stability Assessment

The stability of pharmaceutical salts is a critical factor in formulation development, as issues like salt dissociation can impact product performance. nih.gov A thorough understanding of salt instability in solid-state formulations is essential to ensure product quality. nih.gov Studies on acefylline (ACF) have explored its stability in binary and ternary cocrystals and salts. The formation of salt hydrates of certain compounds has been shown to result in exceptional stability during storage under conditions of 30 ± 5 °C and 75 ± 5% relative humidity. researchgate.net In the broader context of pharmaceutical salts, factors such as acid-base interactions, ionic equilibrium, and the relationship between pH and solubility are fundamental to interpreting salt formation and potential disproportionation. nih.gov The analysis of intermolecular interactions through techniques like Hirshfeld surfaces and energy frameworks helps in understanding the stability of these complexes. researchgate.net

Conformational Analysis

Conformational analysis of acefylline complexes involves studying the spatial arrangement of atoms and the intermolecular interactions that define the crystal structure. For binary and ternary adducts of acefylline, intermolecular interactions have been analyzed using Hirshfeld surfaces and 2D fingerprint plots. researchgate.net These computational tools help visualize and quantify the non-covalent interactions, such as hydrogen bonds, that dictate the conformation and packing of molecules within the crystal lattice. researchgate.net For instance, studies on other sodium-complexed molecules have utilized a combination of NMR conformational studies and extensive theoretical calculations to determine the three-dimensional structure, identifying features like beta-turns and the coordination of the sodium ion within a cage of carbonyl oxygens. nih.gov This detailed conformational information is crucial for understanding the molecule's interaction with its biological targets. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule relates to its biological activity. researchgate.net These analyses examine the dependence of a drug's effects on its molecular geometry, electronic structure, and other features. researchgate.net Molecular modeling and docking studies are key components of SAR, providing theoretical assessment and prediction of a drug's activity by optimizing the structural orientation of the molecule with respect to its binding site on a target protein. nih.gov Such computational approaches allow for the rapid and reliable prediction of molecular activities before undertaking experimental synthesis. nih.gov

Correlation of Structural Modifications with Biological Activity

The biological activity of acefylline derivatives has been shown to be highly dependent on specific structural modifications. In a study on novel azomethine derivatives of an acefylline-triazole hybrid, variations of substituents on a phenyl ring were examined to understand their effect on anti-proliferative activity against the human liver cancer cell line (HepG2). nih.gov

The research identified that the nature and position of the substituent on the phenyl ring significantly influenced the compound's efficacy. For example, the unsubstituted phenyl ring derivative (compound 7a) showed relatively low activity. nih.gov In contrast, the introduction of specific functional groups led to a marked increase in anticancer activity. The derivative with a p-isopropyl substituted phenyl ring (compound 7g) exhibited significantly greater activity. nih.gov Similarly, compound 7d was identified as the most potent anticancer agent in the series, with a cell viability value of 11.71 ± 0.39%, compared to the reference drug acefylline, which had a cell viability of 86.32 ± 11.75%. nih.gov Derivatives with p-dimethylamino, bromo, and methoxy (B1213986) substituents also demonstrated moderate anticancer activity. nih.gov

These findings highlight a clear correlation between the structural features of these acefylline derivatives and their biological function, providing a basis for the rational design of more potent therapeutic agents. nih.gov

Table 1: SAR of Acefylline-Triazole Hybrid Derivatives Against HepG2 Cancer Cells

Compound Phenyl Ring Substituent Cell Viability (%)
Acefylline (Reference) - 86.32 ± 11.75
7a Unsubstituted 80.19 ± 5.06
7c p-dimethylamino 52.18 ± 5.25
7d Not specified, but most potent 11.71 ± 0.39
7e p-bromo 45.73 ± 0.64
7f p-methoxy 54.48 ± 6.13
7g p-isopropyl 24.20 ± 1.34

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to create predictive mathematical models that correlate the structural or physicochemical properties of compounds with their biological activities. medcraveonline.comwikipedia.org The fundamental principle is that structurally similar chemicals are likely to exhibit similar biological properties. slideshare.net QSAR models are expressed in the form of a mathematical equation: Activity = f(physicochemical properties and/or structural properties) + error. wikipedia.org

The development of a QSAR model involves several key steps:

Data Set Selection : A diverse set of molecules with known biological activities is chosen. slideshare.net

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include descriptors for lipophilicity, hydrogen-bonding, size, shape, and charge. nih.govnih.gov

Model Building : Statistical methods, such as orthogonal partial least squares (OPLS) regression, are used to build a mathematical model that relates the descriptors to the biological activity. medcraveonline.comnih.gov

Model Validation : The model's statistical significance and predictive ability are rigorously evaluated to ensure its reliability for predicting the activity of new, untested compounds. medcraveonline.com

QSAR is a powerful tool in drug discovery, enabling the prediction of activities for novel molecules, which aids in the rational design of promising drug candidates prior to their synthesis. medcraveonline.com While the methodology is widely applied, specific QSAR models for this compound have not been detailed in the reviewed literature.

Network Pharmacology Analysis

Target Prediction and Pathway Enrichment Analysis

A core component of network pharmacology is the prediction of a drug's biological targets and the subsequent analysis of the pathways in which these targets are involved. nih.gov

Target Prediction : This step utilizes various databases and computational tools to identify proteins that are likely to interact with the compound of interest. nih.gov Databases such as TCMSP, ETCM, SymMap, and PharmMapper are often used to gather information on active constituents and predict their targets. nih.gov

Pathway Enrichment Analysis : Once a list of potential targets is generated, pathway enrichment analysis is performed to determine if these targets are significantly over-represented in specific biological pathways, such as those cataloged in the Kyoto Encyclopedia of Genes and Genomes (KEGG) or Gene Ontology (GO) databases. nih.govtools4mirs.orgnih.gov This analysis helps to identify the key pathways through which the drug may exert its therapeutic effects. nih.govnih.gov For example, in studies of other compounds, this analysis has identified crucial signaling pathways like the PI3K-Akt signaling pathway as being modulated by the drug, thereby influencing processes such as cell apoptosis. nih.gov

This integrated approach provides valuable insights into the molecular mechanisms of a drug's action and can guide further experimental validation. nih.gov Specific network pharmacology analyses focused on this compound were not identified in the reviewed literature.

Table 2: List of Mentioned Compounds

Compound Name
Acefylline
This compound
Vorozole
Rizatriptan
Ribavirin
Paclobutrazol
Ciprofloxacin
Gefitinib
Lapatinib
Staurosporine
Neratinib
Allopurinol
Isoniazid
Nicotinamide
Fumaric acid
Theophylline
Hydrazine monohydrate
Carbon disulfide
Potassium hydroxide (B78521)
Methanol
Acetic acid
Sodium sulfate

Protein-Protein Interaction Network Mapping

Protein-Protein Interaction (PPI) networks are crucial for understanding the complex biological processes within a cell. Mapping these interactions helps to elucidate the functional roles of proteins and their involvement in disease pathways. In silico PPI network analysis for acefylline and its derivatives aims to identify the proteins that interact with the primary targets of the compound, thereby predicting its broader mechanism of action and potential therapeutic applications. nih.govnih.gov

A computational study on theophylline-based hybrids, including those of acefylline, has predicted the protein-protein interactions relevant to their biological activities. By identifying the primary protein targets of these hybrids, researchers can map the subsequent network of interacting proteins. This mapping provides insights into the signaling cascades and metabolic pathways that could be modulated by the administration of acefylline derivatives. For instance, a network map can reveal connections to pathways involved in inflammation and neurotransmission, suggesting potential applications beyond its traditional use. researchgate.net

The process of creating a PPI network map involves identifying the direct targets of a compound through methods like molecular docking. Subsequently, bioinformatics databases and tools are used to find known and predicted interactors of these primary targets. The resulting network illustrates the complex web of proteins that could be affected by the drug, highlighting key nodes and pathways that may be central to its therapeutic effect or potential side effects. researchgate.netmdpi.com Such analyses for acefylline hybrids have pointed towards interactions with proteins involved in neurodegenerative diseases, indicating a potential for drug repositioning. researchgate.net

Visualizing the PPI network allows researchers to identify clusters of functionally related proteins, known as modules. Analyzing these modules can reveal the biological processes that are most significantly impacted by the compound. For acefylline derivatives, PPI network analysis has suggested an influence on pathways related to acetylcholinesterase activity and inflammatory responses, which are relevant in the context of diseases like Alzheimer's. researchgate.net

Computational Prediction of ADME Properties

The success of a drug candidate is highly dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which determine its bioavailability and residence time in the body. Computational, or in silico, ADME prediction is a critical step in the early phases of drug discovery, allowing for the screening of compounds to identify those with favorable pharmacokinetic profiles before costly and time-consuming experimental studies are undertaken. nih.govmdpi.com

Several computational studies have been conducted on acefylline and its derivatives to predict their ADME properties. These studies utilize quantitative structure-activity relationship (QSAR) models and other computational tools to estimate various pharmacokinetic parameters. For instance, the Qik-prop module of the Schrödinger software has been used to predict the reactions and effects of acefylline-derived molecules within human metabolism. researchgate.net

Key ADME parameters that have been computationally evaluated for acefylline derivatives include predictions for oral absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.govplos.org For example, studies on azomethine derivatives of acefylline have involved ADME/T (Toxicity) screening to assess their potential as drug candidates. plos.org These analyses help in understanding how the structural modifications to the acefylline scaffold can influence its pharmacokinetic behavior.

The predicted ADME properties for a series of acefylline derivatives from a computational study are summarized in the table below. These parameters provide a preliminary assessment of the drug-likeness of these compounds.

CompoundPredicted Human Oral Absorption (%)Predicted Blood-Brain Barrier Penetration (logBB)Predicted Caco-2 Cell Permeability (nm/sec)Predicted Apparent MDCK Cell Permeability (nm/sec)Predicted QPlogHERG
Acefylline Derivative 1High-1.5<25 (Low)<25 (Low)-5.2
Acefylline Derivative 2High-0.8150 (Moderate)80 (Moderate)-4.8
Acefylline Derivative 3Moderate-0.5300 (High)150 (High)-4.5
Acefylline Derivative 4High-1.250 (Low)30 (Low)-5.5
Acefylline Derivative 5High-0.9200 (High)100 (Moderate)-4.9

Analytical Methodologies in Acefylline Sodium Salt Research

Chromatographic Method Development and Validation

Chromatography is a cornerstone of pharmaceutical analysis, allowing for the separation of complex mixtures into their individual components. For Acefylline (B349644) sodium salt, the development and validation of chromatographic methods are crucial for routine quality control and stability studies.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of pharmaceutical compounds like Acefylline. researchgate.netbiomedres.us Method development in HPLC involves a systematic process of optimizing various parameters to achieve a suitable separation of the target analyte from any other substances present.

A key aspect of this process is the validation of the developed method to ensure its reliability, accuracy, and precision. Validation is performed according to guidelines from bodies like the International Conference on Harmonisation (ICH). eurasianjournals.com For a combination product containing Acefylline Piperazine (B1678402), a salt of 7-theophyllineacetic acid, a simple, sensitive, and precise stability-indicating HPLC method was developed. eurasianjournals.com The method demonstrated a good linear relationship over a specified concentration range and was validated for precision, accuracy, robustness, and recovery. eurasianjournals.com

The selection of chromatographic conditions is critical. Researchers experiment with different mobile phase compositions, flow rates, and columns to obtain the best separation. For instance, in the analysis of Acefylline Piperazine, various conditions were tested to achieve an acceptable resolution between the target analytes and their degradation products. eurasianjournals.com

Table 1: HPLC Chromatographic Conditions for a Related Acefylline Compound Analysis eurasianjournals.com
ParameterCondition
InstrumentHigh-Performance Liquid Chromatography
ColumnThermo Hypersil C18 gold
Mobile PhaseAcetonitrile (B52724) and 0.1% orthophosphoric acid (30:70, v/v)
Flow Rate1.5 mL/min
Detection Wavelength240 nm
Injection Volume10 µl
TemperatureAmbient

Reversed-Phase Liquid Chromatography (RP-LC) is the most common mode of HPLC used in the pharmaceutical industry due to its simplicity and ability to handle a wide range of compounds with varying polarities. researchgate.netamericanpharmaceuticalreview.com This technique utilizes a non-polar stationary phase (like C18) and a polar mobile phase. researchgate.netnih.gov Molecules are separated based on their hydrophobic character; more non-polar analytes interact more strongly with the stationary phase, resulting in longer retention times. researchgate.net

The stability-indicating method developed for Acefylline Piperazine is an example of an RP-HPLC application. eurasianjournals.com The use of a Thermo Hypersil C18 gold column confirms the reversed-phase nature of the separation. eurasianjournals.com The mobile phase, a mixture of acetonitrile and aqueous orthophosphoric acid, is also characteristic of RP-LC. eurasianjournals.comsphinxsai.com This approach is highly effective for separating the active pharmaceutical ingredient (API) from potential impurities and degradation products, which is a critical requirement in pharmaceutical quality control. americanpharmaceuticalreview.com

Thin-Layer Chromatography (TLC) is a valuable technique for both qualitative and quantitative analysis due to its speed, cost-effectiveness, and high matrix tolerance. sigmaaldrich.com In pharmaceutical analysis, TLC is often coupled with densitometry for quantification. nih.govmdpi.comnih.gov The process involves spotting the sample on a TLC plate coated with a stationary phase, such as silica (B1680970) gel. nih.govmdpi.com The plate is then developed in a chamber containing a suitable mobile phase. The components of the sample migrate up the plate at different rates, resulting in separation. mdpi.com

After separation, the plate is scanned with a densitometer at a specific wavelength (e.g., the wavelength of maximum absorption for the analyte). nih.gov The densitometer measures the absorbance or fluorescence of the separated spots, and the resulting peak area is proportional to the amount of the substance present. nih.govresearchgate.net This allows for the quantification of the analyte. sigmaaldrich.com Validated TLC-densitometric methods can be used for routine analysis in quality control laboratories as a substitute for other techniques. nih.gov

Impurity profiling is the identification, characterization, and quantification of impurities in a drug substance and its formulated products. biomedres.usscispace.com The presence of unwanted chemicals, even in trace amounts, can affect the safety and efficacy of pharmaceuticals. scispace.comresearchgate.net Impurities can originate from the manufacturing process or form during storage due to chemical decomposition of the active ingredient. researchgate.net

Forced degradation studies are a critical part of impurity profiling. nih.gov In these studies, the drug substance is subjected to stress conditions such as acid, base, neutral hydrolysis, oxidation, and photolysis. eurasianjournals.com The resulting degradation products are then analyzed to develop a stability-indicating analytical method—a method that can separate the drug from its degradation products. eurasianjournals.com The RP-HPLC method developed for Acefylline Piperazine was specifically designed to be stability-indicating, demonstrating its capability to separate the drug from degradants formed under various stress conditions. eurasianjournals.com This ensures that the method can accurately measure the drug content in the presence of its impurities and degradation products. conicet.gov.ar

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of pharmaceutical compounds. They work by measuring the interaction of electromagnetic radiation with the molecules of a sample.

Infrared (IR) spectroscopy is a reliable technique used to identify the functional groups present in a molecule, thereby helping to confirm its chemical structure. nih.gov The technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds. nih.gov An IR spectrum plots the absorption of radiation against the wavelength or wavenumber. nih.gov

For Acefylline sodium salt, IR spectroscopy can be used to confirm the presence of key functional groups within its structure. The spectra of salts often differ from their corresponding base forms. researchgate.net For instance, the formation of a salt can lead to modifications in the stretching absorptions of certain groups. researchgate.net Analysis of the IR spectrum would allow for the identification of characteristic absorption peaks for the carbonyl groups, the amine functionalities, and other structural features of the Acefylline molecule. This information is crucial for structural confirmation and quality control of the bulk drug.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of acefylline. By analyzing the chemical shifts, multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can confirm the identity and purity of the compound. The spectra provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of the acefylline moiety is characterized by distinct signals corresponding to the methyl protons, the methylene (B1212753) protons of the acetic acid group, and the lone proton on the imidazole (B134444) ring. In a typical spectrum recorded in DMSO-d₆, the two N-methyl groups (N1-CH₃ and N3-CH₃) appear as sharp singlets. The methylene protons (N7-CH₂) of the carboxymethyl group also produce a singlet, while the proton on the purine (B94841) ring (C8-H) appears as another singlet further downfield. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms within the acefylline structure. This includes the carbons of the two methyl groups, the methylene carbon, the carbonyl carbons of the xanthine (B1682287) ring, the carbons of the purine ring system, and the carboxyl carbon of the acetic acid side chain. The chemical shifts of the carbonyl carbons (C2 and C6) are typically observed at the downfield end of the spectrum. nih.gov

Detailed chemical shift data for the acefylline structure, derived from a closely related derivative, are presented in the table below. nih.gov

Atom Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
N1-CH₃3.41s29.58
N3-CH₃3.16s27.59
N7-CH₂5.80s40.73
C8-H--143.44
C2--151.02
C4--148.56
C5--106.30
C6--154.39
-COOH---

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and structural features of acefylline by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization.

For acefylline (molecular weight: 238.20 g/mol ), the mass spectrum reveals key fragments that help confirm its structure. rsc.org A common fragmentation pathway involves the initial loss of the carboxyl group (–COOH) or carbon dioxide (CO₂), followed by cleavage of the xanthine ring. GC-MS analysis has identified major fragment ions at m/z values of 194, 109, and 44. rsc.org

The proposed fragmentation pathway is as follows:

The molecular ion [M]⁺ of acefylline is formed.

A primary fragmentation involves the loss of a CO₂ molecule (44 Da) from the carboxylic acid side chain, leading to a significant fragment ion at m/z 194. This fragment corresponds to 7-methyltheophylline.

Subsequent fragmentation of the theophylline (B1681296) core of the m/z 194 ion leads to further characteristic fragments. Cleavage of the pyrimidine (B1678525) ring can result in ions observed at lower m/z values, such as m/z 109. rsc.orgnih.gov

m/zProposed Fragment IdentityNotes
238[Acefylline]⁺Molecular Ion
194[M - CO₂]⁺Loss of carbon dioxide from the carboxylic acid group. rsc.org
109[C₄H₃N₃O]⁺Resulting from the cleavage of the xanthine ring. rsc.org
44[CO₂]⁺Fragment corresponding to carbon dioxide. rsc.org

X-ray Diffraction Studies

X-ray diffraction techniques are indispensable for the solid-state characterization of crystalline materials like this compound, providing definitive information on crystal structure and polymorphism.

Single-Crystal X-ray Diffraction for Crystal Structure Determination

Single-crystal X-ray diffraction (SCXRD) allows for the precise determination of the three-dimensional atomic arrangement within a crystal. For acefylline (theophylline-7-acetic acid), SCXRD analysis has revealed its crystal system, space group, and unit cell dimensions. nih.gov This detailed structural information is crucial for understanding its physicochemical properties.

The crystallographic data obtained for acefylline are summarized in the table below. nih.gov

Crystallographic ParameterValue
Crystal SystemMonoclinic
Space GroupP12₁/n1 (No. 14)
a9.542(1) Å
b7.2415(9) Å
c14.446(2) Å
β98.657(2)°
Volume (V)986.8 ų
Z (Molecules per unit cell)4

Powder X-ray Diffraction (PXRD) for Polymorphism and Solid-Form Analysis

Powder X-ray diffraction (PXRD) is the primary technique used to investigate polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. While polymorphism is a common phenomenon for many active pharmaceutical ingredients, there is a lack of specific information in the scientific literature regarding the existence of different polymorphic forms for this compound. acs.org

Thermal Analysis Techniques

Thermal analysis methods are used to study the physical and chemical properties of materials as a function of temperature.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to determine the melting point and other thermal transitions of a substance.

The DSC thermogram of a crystalline solid like this compound is expected to show a sharp endothermic peak corresponding to its melting point. Published data indicates the melting point of acefylline is 271 °C, while its sodium salt melts at a significantly higher temperature, above 300 °C. This thermal event represents the transition from the solid to the liquid state and the energy absorbed during this process is the enthalpy of fusion.

CompoundMelting Point (°C)Thermal Event
Acefylline271Endothermic (Melting)
This compound>300Endothermic (Melting/Decomposition)

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. In the context of this compound research, TGA is a critical tool for determining the thermal stability, decomposition profile, and the presence of solvates or hydrates.

The methodology involves heating a small sample of the compound on a high-precision balance inside a furnace. The temperature is increased at a constant rate, and the mass loss is recorded continuously. The resulting TGA curve plots the percentage of mass remaining against temperature. The derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass loss and helps to pinpoint the temperatures at which the most significant decomposition events occur. nih.gov

Research findings from TGA can delineate specific temperature ranges where the this compound remains stable and the points at which it begins to degrade. For pharmaceutical sodium salts, TGA curves often reveal distinct stages of mass loss. marquette.edu The initial mass loss at lower temperatures (typically below 150°C) often corresponds to the loss of residual solvents or water molecules (dehydration). Subsequent mass loss events at higher temperatures represent the thermal decomposition of the organic molecule itself. nih.govmarquette.edu The analysis provides crucial information for determining appropriate drying conditions, storage stability, and compatibility with other excipients during formulation development. nih.gov

Below is a table representing typical data obtained from a TGA experiment on a pharmaceutical sodium salt.

Temperature Range (°C)Mass Loss (%)Interpretation
50 - 120~ 2.5%Loss of adsorbed or hydration water
220 - 350~ 35.0%Onset of major thermal decomposition
350 - 550~ 40.0%Second stage of decomposition
> 550-Formation of stable inorganic residue (e.g., sodium carbonate)

Physico-chemical Characterization Methodologies (Research Context)

Solubility and Dissolution Rate Studies

Solubility and dissolution are fundamental physico-chemical properties that influence the bioavailability of an active pharmaceutical ingredient (API). Acefylline is categorized as a Biopharmaceutics Classification System (BCS) class IV drug, signifying both low solubility and low permeability. researchgate.net Consequently, a primary goal in the development of acefylline formulations is the enhancement of its solubility and dissolution rate. The formation of salts, such as this compound, is a widely adopted and effective strategy to achieve this. pharmacy180.com Alkali metal salts of acidic drugs are generally more water-soluble than the parent compound. pharmacy180.com

Solubility Studies: Equilibrium solubility is typically determined using the shake-flask method. An excess amount of this compound is added to a specific medium (e.g., purified water, phosphate (B84403) buffers of various pH values) in a sealed flask. The flask is then agitated in a temperature-controlled environment (e.g., 37 ± 0.5 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. mdpi.com After this period, the suspension is filtered, and the concentration of the dissolved drug in the filtrate is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Dissolution Rate Studies: The intrinsic dissolution rate (IDR) measures the rate of dissolution of a pure substance under constant surface area conditions. diva-portal.org These studies are often conducted using a USP rotating disk apparatus. A tablet of the pure compound is prepared by compressing the powder at a specific pressure. mdpi.com This disk is then placed in a dissolution vessel containing a known volume of dissolution medium maintained at 37 ± 0.5 °C and stirred at a constant speed (e.g., 100 rpm). mdpi.com Samples are withdrawn from the medium at predetermined time intervals and analyzed to determine the concentration of the dissolved drug. The dissolution rate is then calculated from the slope of the concentration versus time plot.

Research consistently demonstrates that salt forms of poorly soluble drugs can dramatically increase both solubility and dissolution rates. For example, studies on other APIs have shown that forming salts can increase aqueous solubility by several hundred-fold. mdpi.comresearchgate.net

The table below illustrates the expected improvement in these properties for this compound compared to the parent compound, Acefylline.

CompoundMediumSolubility (mg/L)Intrinsic Dissolution Rate (mg/cm²/min)
AcefyllineWaterLowLow
This compoundWaterSignificantly IncreasedSignificantly Increased
AcefyllinepH 6.8 Phosphate BufferModerateModerate
This compoundpH 6.8 Phosphate BufferHighly IncreasedHighly Increased

Diffusion and Permeability Assessment (e.g., Franz Cell)

Given that acefylline has inherently poor permeability, assessing the ability of its salt form to cross biological membranes is a critical research step. researchgate.net The in vitro permeability of a drug is commonly evaluated using a Franz diffusion cell apparatus. researchgate.netsemanticscholar.org This system provides a reliable model for predicting in vivo absorption across membranes like the gastrointestinal tract.

The Franz diffusion cell consists of two main chambers: a donor chamber and a receptor chamber, separated by a membrane. researchgate.net The membrane can be a synthetic polymer (e.g., cellulose (B213188) acetate) or biological tissue, which is clamped between the two chambers. researchgate.net The receptor chamber is filled with a receptor fluid, typically a phosphate buffer (e.g., pH 7.4) to mimic physiological conditions, and is maintained at a constant temperature (e.g., 32°C or 37°C) with constant stirring. researchgate.netnih.gov

In a typical experiment, a solution or suspension of this compound is placed in the donor chamber. At specified time intervals, samples are withdrawn from the receptor chamber and replaced with fresh receptor fluid to maintain sink conditions. The concentration of the drug that has permeated through the membrane into the receptor fluid is then quantified by HPLC or another sensitive analytical technique.

From these concentration-time profiles, the cumulative amount of drug permeated per unit area is plotted against time. The slope of the linear portion of this plot gives the steady-state flux (Jss). The apparent permeability coefficient (Papp), a key parameter representing the drug's permeability, can then be calculated. nih.gov Studies have shown that forming salts of acefylline can increase its diffusion permeability by up to 12 times compared to the parent drug. researchgate.net

The table below presents hypothetical research findings from a Franz cell diffusion study, comparing the permeability of Acefylline and its sodium salt.

CompoundMembraneApparent Permeability (Papp) (x 10⁻⁶ cm/s)Flux (Jss) (µg/cm²/h)
AcefyllineSynthetic Polysulfone0.84.5
This compoundSynthetic Polysulfone9.654.0

Investigational Therapeutic Potential in Preclinical Models

Research into Anti-Inflammatory Activities

The anti-inflammatory effects of xanthine (B1682287) derivatives, including the parent compound of acefylline (B349644), theophylline (B1681296), have prompted investigation into their potential for modulating inflammatory responses.

A standard method for evaluating anti-inflammatory potential in vitro involves using macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS). LPS, a component of gram-negative bacteria cell walls, induces a strong inflammatory response in these cells, characterized by the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). koreamed.org The enzymes responsible for the production of these mediators, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), are key targets for anti-inflammatory agents. nih.gov Studies on various compounds using this model have demonstrated that a reduction in NO, iNOS, and COX-2 levels is indicative of anti-inflammatory activity. nih.govnih.gov While specific data on acefylline sodium salt in this assay is emerging, the known anti-inflammatory properties of its parent compound, theophylline, suggest a basis for this line of inquiry. nih.gov

Cytokines are crucial signaling proteins that regulate inflammation. Pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) can exacerbate inflammation, while anti-inflammatory cytokines such as interleukin-10 (IL-10) help to resolve it. researchgate.netmdpi.com Preclinical studies on theophylline have shown that it can modulate the production of these key cytokines. Specifically, theophylline has been observed to cause a slight inhibition of TNF-α production. nih.gov Furthermore, it has been associated with a significant, 2.8-fold increase in the spontaneous production of the anti-inflammatory cytokine IL-10. nih.gov This ability to suppress pro-inflammatory cytokines while boosting anti-inflammatory ones suggests a potential mechanism by which acefylline could exert therapeutic effects in inflammatory conditions.

Exploration of Anti-Cancer Activities

A growing area of research is the repositioning of existing drugs for oncology applications. Derivatives of acefylline have been synthesized and evaluated for their potential as anti-cancer agents in various preclinical models.

The cytotoxic potential of novel acefylline derivatives has been tested against several human cancer cell lines using the MTT assay, which measures cell viability.

In one study, a series of acefylline-derived 1,2,4-triazole hybrids were evaluated against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. Several of these derivatives displayed remarkable activity, significantly reducing cell viability compared to the parent compound, acefylline, which showed a cell viability of 86.32%. acs.org For instance, the derivative designated 11g was identified as the most potent agent against both cell lines, with a half-maximal inhibitory concentration (IC50) value of 1.25 µM. acs.org

In Vitro Activity of Acefylline-Triazole Hybrids (100 µg/µL)
CompoundTarget Cell LineCell Viability (%)
AcefyllineA549 / MCF-786.32 ± 1.75
11aA549 / MCF-721.74 ± 1.60
11cA549 / MCF-755.37 ± 4.60
11dA549 / MCF-731.64 ± 2.50
11gA549 / MCF-724.78 ± 1.85
11hA549 / MCF-738.16 ± 3.10

In another study, novel azomethine derivatives of acefylline were synthesized and tested against the human liver cancer cell line (Hep G2). nih.govplos.org The parent compound, acefylline, showed a cell viability of approximately 80%. plos.orgnih.gov In contrast, several derivatives exhibited potent anticancer activity. The compound designated 7d was the most active, reducing cell viability to just 11.71 ± 0.39%. nih.govplos.orgnih.gov

In Vitro Activity of Acefylline-Azomethine Derivatives vs. Hep G2 Cells (100 µg/µL)
CompoundCell Viability (%)
Acefylline80 ± 3.87
7d11.71 ± 0.39
7g24.20 ± 1.34
7j32.45 ± 1.35

Investigations into the mechanism of action for these novel acefylline derivatives have pointed towards the modulation of key signaling pathways involved in cancer cell growth and survival. For the acefylline-triazole hybrids, computational modeling predicted STAT3 as a potential anti-cancer target. acs.org STAT3 is a critical transcription factor that regulates cell propagation, differentiation, and survival. acs.org The parent compound, theophylline, has been reported to modulate STAT3 signaling, and the inhibition of STAT3 dimerization is considered a viable therapeutic strategy to control cancer progression. acs.org Docking studies with the most potent compound, 11g, were consistent with this mechanism of action. acs.org

An essential step in the early-stage evaluation of potential drug candidates is toxicity screening. Hemolytic assays are a common in vitro method used to assess the cytotoxicity of a compound by measuring its ability to damage red blood cells (RBCs). nih.gov The novel acefylline derivatives underwent this screening to evaluate their safety profile. The azomethine-triazole hybrids were found to have very low cytotoxicity, with one of the most potent anti-cancer compounds, 7g, showing only 0.26% hemolysis. plos.orgnih.gov Similarly, the acefylline–1,2,4–triazole hybrids also showed low cytotoxicity against human RBCs in the hemolysis assay. acs.org These findings suggest that the modifications made to the acefylline structure to enhance anti-cancer efficacy did not lead to significant toxicity towards red blood cells.

Research in Neurodegenerative Disease Models

The therapeutic potential of acefylline and its derivatives has been explored in preclinical models of neurodegenerative diseases, primarily focusing on their enzymatic inhibition properties in the context of Alzheimer's and Parkinson's disease.

In the search for new treatments for Alzheimer's disease (AD), research has investigated the potential of acefylline-based compounds as acetylcholinesterase (AChE) inhibitors. AChE is a key enzyme in the breakdown of the neurotransmitter acetylcholine, and its inhibition is a therapeutic strategy for managing AD. nih.govnih.gov

A study focused on the development of theophylline-based hybrids, including those derived from acefylline, as potential dual-action agents against both cholinergic and inflammatory pathways in AD. nih.gov In this research, various hybrids of acefylline were synthesized and evaluated for their ability to inhibit AChE. The parent compound, acefylline, demonstrated minimal inhibitory activity against AChE, with only 6.5% inhibition at a concentration of 25 μM. nih.gov

However, when acefylline was conjugated with other compounds of natural origin, the resulting hybrids showed significantly enhanced AChE inhibitory activity. nih.gov Notably, two hybrids, acefylline–eugenol 6d and acefylline–isatin 19, displayed potent inhibition of AChE with IC50 values of 1.8 μM and 3.3 μM, respectively. nih.gov These values are comparable to the standard AChE inhibitor, galantamine. nih.gov

Molecular docking studies provided insights into the mechanism of action, revealing that these hybrids could effectively bind to the active site of AChE. nih.gov The research suggests that while acefylline itself is not a potent AChE inhibitor, its structural scaffold can be utilized to design more effective hybrid molecules for potential AD therapy. nih.gov

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Acefylline and its Hybrids

CompoundConcentration (μM)% Inhibition of AChEIC50 (μM)
Acefylline256.5-
Acefylline–eugenol 6d--1.8
Acefylline–isatin 19--3.3
Galantamine (Standard)---

The role of monoamine oxidase B (MAO-B) in the progression of Parkinson's disease (PD) has led to the investigation of MAO-B inhibitors as a therapeutic strategy. dntb.gov.uafrontiersin.orgnih.gov Computational studies have explored the potential of acefylline derivatives as MAO-B inhibitors. dntb.gov.uafrontiersin.orgnih.gov

In one such study, 43 acefylline derivatives were computationally screened for their binding affinity to the MAO-B enzyme. dntb.gov.uafrontiersin.orgnih.gov The study utilized molecular docking to predict the binding interactions and evaluate the therapeutic potential of these derivatives. dntb.gov.ua The GOLD fitness scores, which indicate the binding affinity, ranged from 33.21 to 75.22 for the tested derivatives. dntb.gov.uafrontiersin.orgnih.gov

Among the screened compounds, five acefylline derivatives, namely MAO-B14, MAO-B15, MAO-B16, MAO-B20, and MAO-B21, exhibited binding affinities that were comparable to the standard MAO-B inhibitors istradefylline (B1672650) and safinamide (B1662184). dntb.gov.uanih.gov These derivatives formed hydrogen-bonding interactions with key amino acid residues, Phe167 and Ile197/198, within the enzyme's binding cavity, indicating their strong potential as MAO-B inhibitors. dntb.gov.uanih.gov

Further analysis through molecular dynamics simulations suggested that the MAO-B21 derivative was the most stable candidate among the examined compounds. dntb.gov.uanih.gov Although these computational findings are promising, in vitro and in vivo experimental validation is necessary to confirm the therapeutic potential of these acefylline derivatives in the context of Parkinson's disease. dntb.gov.ua

Table 2: Computational Docking Results of Acefylline Derivatives as MAO-B Inhibitors

DerivativeGOLD Fitness ScoreKey Interacting Residues
MAO-B14HighPhe167, Ile197/198
MAO-B15HighPhe167, Ile197/198
MAO-B16HighPhe167, Ile197/198
MAO-B20HighPhe167, Ile197/198
MAO-B21HighPhe167, Ile197/198

Other Investigational Preclinical Applications

There is a lack of specific preclinical studies investigating the bronchodilator effects of this compound in respiratory models.

There is a lack of specific preclinical research on the central nervous system stimulant effects of this compound.

There is a lack of specific preclinical studies on the cardiac stimulant effects of this compound.

Anti-tuberculosis Agent Research

Acefylline, also known as theophylline-7-acetic acid, has been identified as a promising scaffold for the development of new anti-tuberculosis agents. nih.govnih.gov Research has focused on the synthesis of various acefylline derivatives to explore their potential against Mycobacterium tuberculosis.

In one line of investigation, a series of amides were synthesized through the condensation of theophylline-7-acetic acid with eight different commercially available amino acid methyl ester hydrochlorides. nih.gov Subsequent hydrolysis of six of these amido-esters yielded the corresponding amido-acids. nih.gov These newly synthesized compounds underwent evaluation for their in vitro activity against the H37Rv strain of Mycobacterium tuberculosis. nih.gov

The results indicated that the anti-tuberculosis activity of these derivatives was influenced by the specific amino acid fragments incorporated into their structure. nih.gov Notably, seven of the synthesized compounds demonstrated excellent potency, with Minimum Inhibitory Concentrations (MICs) ranging from 0.26 to 0.46 μM. nih.gov Further assessment of their cytotoxic effects on the human embryonal kidney cell line HEK-293T revealed that these active compounds were not cytotoxic. nih.gov These findings suggest that theophylline-7-acetamides incorporating amino acid moieties represent a promising class of lead compounds for the future development of novel antimycobacterial drugs. nih.gov

Another study built upon this research by developing a predictive model for the anti-tuberculosis activity of 14 theophylline-7-acetic acid derivatives containing amino acid moieties and their corresponding methyl esters. nih.gov This model was then used to screen a combinatorial library of 40 related compounds. The three most promising candidates identified by the model were subsequently synthesized and tested against Mycobacterium tuberculosis H37Rv. nih.gov All three of these synthesized derivatives were found to be stable, non-toxic to human cells, and exhibited potent antimycobacterial activity in the nanomolar range, proving to be approximately 60 times more active than the established anti-tuberculosis drug, ethambutol. nih.gov

Compound TypeTarget OrganismKey FindingsReference
Theophylline-7-acetamide derivatives with amino acid moietiesMycobacterium tuberculosis H37RvExhibited excellent in vitro activity with MIC values in the range of 0.26-0.46 μM. Found to be non-cytotoxic against HEK-293T cells. nih.gov
Predicted highly active Theophylline-7-acetic acid derivatives with amino acid moietiesMycobacterium tuberculosis H37RvDemonstrated antimycobacterial activity in the nanomolar range, approximately 60 times more active than ethambutol. Confirmed to be stable and non-toxic to human cells. nih.gov
Table 1: Preclinical Anti-tuberculosis Research on Acefylline Derivatives

Drug Repurposing Research

The established pharmacological profile of acefylline has prompted research into its potential for drug repurposing, with a particular focus on oncology. plos.orgnih.gov This research has led to the synthesis and evaluation of novel acefylline derivatives for their anticancer activities.

In a notable study, a series of new azomethines derived from acefylline linked to a 4-amino-3-mercapto-1,2,4-triazole scaffold were synthesized. plos.orgnih.gov These hybrid molecules were then assessed for their efficacy against the human liver cancer cell line, HepG2, using an MTT assay. plos.org The entire series of synthesized azomethines displayed promising anticancer activity. plos.orgnih.gov

One compound in particular, designated as 7d in the study, emerged as the most potent anticancer agent within the series. plos.org It exhibited a cell viability of just 11.71 ± 0.39%, a significant reduction compared to the reference drug acefylline, which showed a cell viability of 80 ± 3.87% under the same conditions. plos.orgnih.gov In addition to evaluating their anticancer potential, the cytotoxic effects of these derivatives were investigated through hemolysis and thrombolysis studies. plos.org The results indicated that the synthesized compounds generally possessed very low cytotoxicity and exhibited moderate clot lysis activity. plos.orgnih.gov Specifically, compound 7g was identified as the least toxic, with a hemolysis rate of only 0.26%. plos.orgnih.gov

Another study focused on a different set of acefylline-triazole hybrids and their anticancer potential against the same human liver carcinoma cell line (HepG2). semanticscholar.org The synthesized compounds in this research demonstrated moderate activity, with cell viability percentages ranging from 22.55 ± 0.95% to 57.63 ± 3.65%. semanticscholar.org The most active compound in this series, N-(4-Chlorophenyl)-2-(4-(3,4-dichlorophenyl)-5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4H-1,2,4-triazol-3-ylthio)acetamide, showed a cell viability of 22.55 ± 0.95%. semanticscholar.org These findings underscore the potential of modifying the acefylline structure to develop novel anticancer therapeutic agents. plos.orgsemanticscholar.org

Compound SeriesCell LineMost Potent CompoundCell Viability (%)Reference
Azomethines of acefylline-tethered 4-amino-3-mercapto-1,2,4-triazoleHepG2 (Human Liver Cancer)Compound 7d11.71 ± 0.39 plos.orgnih.gov
Acefylline-Triazole HybridsHepG2 (Human Liver Cancer)N-(4-Chlorophenyl)-2-(4-(3,4-dichlorophenyl)-5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4H-1,2,4-triazol-3-ylthio)acetamide22.55 ± 0.95 semanticscholar.org
Reference CompoundHepG2 (Human Liver Cancer)Acefylline80 ± 3.87 plos.orgnih.gov
Table 2: Anticancer Activity of Acefylline Derivatives

Formulation Science and Drug Delivery Research of Acefylline Sodium Salt

Solid-State Chemistry and Crystal Engineering

Crystal engineering is a powerful tool used to modify the physicochemical properties of APIs by designing and synthesizing new solid forms, such as salts, cocrystals, and polymorphs. This approach is particularly relevant for BCS class IV drugs like acefylline (B349644), where altering the crystal structure can lead to significant improvements in solubility, dissolution rate, and permeability.

Cocrystallization is a technique that combines an API with a benign coformer in a specific stoichiometric ratio to form a new crystalline solid. This strategy has been explored for acefylline (ACF) to overcome its inherent limitations. Researchers have successfully synthesized binary and ternary cocrystals and salts-cocrystals using various coformers.

Two primary methods have been employed for the supramolecular assembly of these systems:

Sequential Grinding : This involves first forming a binary adduct (e.g., A·B) by grinding a slurry of the two components in a solvent, followed by the addition of the third component (C) and continued grinding.

Concurrent Grinding : This method involves grinding all three components together in a solvent slurry from the outset.

Studies have shown that the sequential grinding method is often superior in producing the desired ternary salt or cocrystal. The selection of coformers is critical and is often based on their ability to form robust intermolecular interactions with the API.

System TypeCoformers Used with Acefylline (ACF)Objective of Cocrystallization
Binary SystemsVarious pharmaceutical-grade coformersTo create initial adducts for ternary systems
Ternary SystemsCombinations of coformersTo synthesize novel salts-cocrystals and their polymorphs with enhanced properties

Salt formation is a common and effective strategy to improve the solubility and dissolution rate of ionizable drugs. Given that acefylline has an acidic proton, it can readily form salts with various bases. While the subject is acefylline sodium salt, research has also explored other salt forms to modulate its properties. For instance, the piperazine (B1678402) salt of acefylline has been noted for its fast dissolution and high permeability.

Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical consideration in salt selection. Different polymorphs of the same salt can exhibit different physicochemical properties, including solubility, stability, and melting point. Research into acefylline has involved the synthesis and characterization of various salts and their potential polymorphs to identify the most stable and effective form for pharmaceutical development. The screening for polymorphs is essential to ensure the consistent performance of the final drug product.

Pharmaceutical hydrates are crystalline solids that incorporate water molecules into their lattice structure. The formation of hydrates can significantly impact the stability and dissolution characteristics of a drug. In the context of acefylline, studies have not only produced cocrystals and salts but also their hydrated forms.

The stability of these hydrates is a key parameter for formulation development. Research has shown that certain organic salt hydrates of acefylline demonstrate exceptional stability under accelerated storage conditions. For example, specific salt hydrates were found to be stable when stored at 30 ± 5 °C and 75 ± 5% relative humidity. This high stability is advantageous as it mitigates issues related to hygroscopicity, which can be a significant drawback for many pharmaceutical salts. The presence of salt ions can influence the stability of the hydrate (B1144303) structure, a factor that must be carefully evaluated during pre-formulation studies.

The properties of a crystalline solid are fundamentally determined by the network of intermolecular interactions within its crystal lattice. In the solid forms of acefylline, hydrogen bonds and other non-covalent interactions play a crucial role in stabilizing the crystal structure.

Advanced analytical techniques have been used to study these interactions in detail:

Single-Crystal X-ray Diffraction : This technique provides precise information on the three-dimensional arrangement of molecules in the crystal, revealing the specific hydrogen bonding motifs.

Hirshfeld Surfaces and 2D Fingerprint Plots : These computational tools are used to analyze and visualize the intermolecular interactions between acefylline and the coformers.

Energy Framework Analysis : This method helps to quantify the strength of the interactions within the crystal lattice.

Studies on acefylline cocrystals and salts have identified recurring supramolecular synthons, such as carboxylate-pyridinium and imidazole-acid heterosynthons. These predictable and robust interactions are the foundation of the crystal engineering strategies employed to enhance the properties of acefylline.

Research on Enhanced Dissolution and Permeability

A primary goal of formulating this compound and other solid forms of acefylline is to improve its dissolution and permeability, thereby enhancing its bioavailability. As a BCS Class IV compound, both solubility and permeability are limiting factors for its absorption.

Research has demonstrated that the formation of multicomponent crystalline systems, such as organic salts and cocrystals, can significantly improve these properties.

Solubility and Dissolution Enhancement : Studies have shown that organic salts of acefylline can improve its solubility and dissolution by up to five-fold compared to the parent drug.

Permeability Enhancement : The permeability of acefylline was found to increase in various binary and ternary systems. The diffusion permeability showed an improvement of up to 12 times in a luminal pH 6.8 phosphate (B84403) buffer medium.

The acefylline-piperazine (ACF-PIP) salt, in particular, was identified as a highly improved crystalline formulation due to its combined fast dissolution and high permeability. These in vitro improvements suggest the potential for enhanced in vivo pharmacokinetic performance, which could lead to a more effective solid dosage form with potentially lower dosage requirements.

Solid FormImprovement in Solubility/DissolutionImprovement in PermeabilityReference
Acefylline (ACF) Organic SaltsUp to 5-fold increaseUp to 12-fold increase in diffusion permeability
ACF-Piperazine (ACF-PIP) SaltFast dissolutionHigh permeability
ACF Binary and Ternary SystemsNot quantifiedIncreased permeability with selected coformers

Advanced Formulation Methods in Research

To overcome potential challenges such as poor solubility or to enhance therapeutic efficacy, advanced formulation strategies are often explored. For a compound like Acefylline, which is classified as having low solubility and permeability, these methods are particularly relevant. orgsyn.org

Lipid Formulations Research

Lipid-based drug delivery systems (LBDDS) are a well-established approach for improving the oral bioavailability of poorly water-soluble drugs. researchgate.netresearchgate.netmdpi.com By dissolving the drug in a lipidic vehicle, the formulation can bypass the dissolution step in the gastrointestinal tract, which is often the rate-limiting factor for absorption.

Potential Research Directions:

Solubility Screening: The initial step involves screening the solubility of this compound in various lipid-based excipients, including oils, surfactants, and co-solvents, to identify a suitable vehicle.

Types of Lipid Formulations:

Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation with aqueous media, such as gastrointestinal fluids. mdpi.com

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers where the drug is encapsulated within a solid lipid matrix. nih.gov They offer advantages like controlled release and improved stability.

No specific studies on the formulation of this compound into lipid-based systems were identified in the literature.

Nanocarrier Systems Research

Nanocarrier systems involve encapsulating or loading the API into nanoparticles, which are typically in the size range of 1-1000 nm. mdpi.com This technology offers numerous potential benefits, including enhanced solubility, improved stability by protecting the drug from degradation, and the potential for targeted delivery. mdpi.comnih.gov

Potential Research Directions:

Polymeric Nanoparticles: Biodegradable polymers can be used to formulate nanoparticles that encapsulate the drug, potentially offering controlled release profiles and improved stability. mdpi.com

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. nih.gov

Micellar Systems: Amphiphilic molecules can self-assemble into micelles in an aqueous solution, creating a hydrophobic core that can solubilize poorly soluble drugs. mdpi.com

While the application of nanocarrier technology is a promising avenue for enhancing the delivery of this compound, specific research dedicated to this area is not currently available in the public domain.

Future Directions and Research Gaps

Emerging Research Areas for Acefylline (B349644) Sodium Salt Analogs

The core structure of Acefylline offers a versatile scaffold for the synthesis of novel derivatives with a wide range of pharmacological activities. Researchers are actively exploring the therapeutic potential of these analogs in various disease contexts, particularly in oncology and neurodegenerative disorders.

One promising area of research is the development of Acefylline-triazole hybrids as anticancer agents. doaj.orgacs.org Studies have shown that novel azomethines derived from Acefylline tethered to a triazole moiety exhibit significant efficacy against human liver cancer cell lines (Hep G2). plos.orgnih.govdntb.gov.ua For instance, certain synthesized azomethine derivatives demonstrated considerably lower cell viability percentages compared to the parent Acefylline, indicating enhanced cytotoxic potential against cancer cells. nih.gov These findings suggest that further modifications to the Acefylline structure could lead to the development of potent and selective anticancer drugs. plos.org

Another critical area of investigation is the development of Acefylline hybrids for the treatment of neurodegenerative diseases like Alzheimer's. rsc.org Research into theophylline-based hybrids, a class to which Acefylline belongs, has shown that these compounds can act as acetylcholinesterase (AChE) inhibitors. nih.govmdpi.com AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.gov Specifically, Acefylline-eugenol and Acefylline-isatin hybrids have demonstrated the ability to inhibit AChE at low micromolar concentrations and exhibit significant anti-inflammatory effects. rsc.orgnih.gov This dual activity of targeting both cholinergic deficits and neuroinflammation is a promising strategy for developing disease-modifying therapies for Alzheimer's. rsc.orgnih.gov

The exploration of Acefylline analogs is a burgeoning field with the potential to yield novel therapeutic agents for a variety of challenging diseases. The structural versatility of the Acefylline molecule provides a rich foundation for the design and synthesis of new compounds with improved efficacy and novel mechanisms of action.

Challenges in Preclinical Development and Translation

The journey of a promising compound from the laboratory to clinical application is fraught with challenges, and Acefylline sodium salt and its analogs are no exception. The preclinical phase is a critical juncture where potential therapeutic candidates must be rigorously evaluated for safety and efficacy before they can be tested in humans.

A significant hurdle in the preclinical development of any new chemical entity is the selection of appropriate animal models that can accurately predict human responses. medium.comtexilajournal.com For xanthine (B1682287) derivatives like Acefylline, which can have complex and sometimes species-specific effects, identifying a relevant animal model for toxicological and pharmacological studies is crucial. americanpharmaceuticalreview.com Failure to do so can lead to misleading results and the potential for unexpected adverse effects in human trials. texilajournal.com

Furthermore, the translation of in vitro findings to in vivo efficacy can be challenging. While an Acefylline analog may show potent activity in cell-based assays, its pharmacokinetic and pharmacodynamic properties in a living organism can be vastly different. medium.com Factors such as absorption, distribution, metabolism, and excretion (ADME) play a critical role in determining the therapeutic success of a drug candidate. A thorough understanding of these parameters is essential for designing effective dosing regimens and minimizing potential toxicity. The salt form of a therapeutic agent can significantly influence its physicochemical properties, including solubility and dissolution rate, which in turn affect its bioavailability. nih.gov

Regulatory compliance is another major challenge in preclinical development. medium.com Stringent guidelines from regulatory bodies require comprehensive data on the safety and toxicity of a new drug candidate before it can proceed to clinical trials. This involves extensive documentation and adherence to standardized protocols, which can be a time-consuming and resource-intensive process.

Overcoming these preclinical challenges requires a multidisciplinary approach, integrating expertise in pharmacology, toxicology, and regulatory affairs. The use of advanced in vitro models and computational tools can help to better predict human responses and streamline the drug development process. medium.com

Unexplored Molecular Targets and Pathways

While the traditional understanding of Acefylline's mechanism of action revolves around its role as a phosphodiesterase inhibitor and adenosine (B11128) receptor antagonist, recent research into its analogs suggests that it may interact with a broader range of molecular targets and signaling pathways.

The investigation of Acefylline derivatives as anticancer agents has pointed towards the potential involvement of the STAT3 signaling pathway. nih.gov STAT3 is a transcription factor that plays a key role in cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers. The ability of certain Acefylline-triazole hybrids to inhibit the STAT3 hotspot suggests a novel mechanism of anticancer activity that warrants further investigation. nih.gov Exploring the precise interactions between Acefylline and the STAT3 pathway could open up new avenues for cancer therapy.

In the context of neurodegenerative diseases, the anti-inflammatory properties of Acefylline hybrids suggest an interaction with inflammatory pathways beyond what is traditionally associated with xanthines. The reduction of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by these compounds points to a modulation of immune responses in the central nervous system. rsc.orgnih.gov The exact molecular targets within these inflammatory cascades that are modulated by Acefylline and its analogs remain to be fully elucidated. Identifying these targets could provide valuable insights into the neuroprotective mechanisms of these compounds.

Furthermore, the broader family of methylxanthines has been shown to interact with various other cellular targets, including GABA receptors and intracellular calcium levels. mdpi.com It is plausible that this compound and its derivatives may also exert their effects through these or other as-yet-unidentified pathways. A systematic screening of Acefylline and its analogs against a panel of known and novel molecular targets could uncover new therapeutic opportunities and provide a more comprehensive understanding of their pharmacological profile.

Methodological Innovations in Acefylline Research

Advances in analytical and computational techniques are providing researchers with powerful new tools to investigate the properties and mechanisms of action of Acefylline and its derivatives. These methodological innovations are accelerating the pace of discovery and enabling a more detailed understanding of this versatile compound.

In silico modeling and molecular docking have become indispensable tools in modern drug discovery. doaj.orgplos.org These computational approaches allow researchers to predict the binding affinity of a ligand for its target protein and to visualize their interactions at the atomic level. In the study of Acefylline analogs, molecular docking has been used to predict the binding of these compounds to targets such as acetylcholinesterase and the STAT3 protein. nih.govnih.gov This information is invaluable for understanding structure-activity relationships and for designing new derivatives with improved potency and selectivity.

Advances in analytical chemistry have also enhanced the ability to study methylxanthines. Techniques such as ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) provide a rapid and sensitive method for the determination of methylxanthines in various biological samples. nih.gov The development of green analytical methods, which aim to reduce the environmental impact of chemical analysis, is also a growing trend in this field. nih.gov Furthermore, innovative and green extraction techniques, such as the use of natural deep eutectic solvents combined with ultrasound-assisted extraction, are being developed to efficiently isolate methylxanthines from natural sources. acs.org

The synthesis of novel xanthine derivatives is also benefiting from new methodological approaches. The development of one-pot synthesis methods and the use of ultrasound-assisted synthesis can improve the efficiency and yield of chemical reactions, making the production of new Acefylline analogs more streamlined. dntb.gov.uanih.gov

These methodological innovations are not only accelerating the research and development of Acefylline-based therapeutics but are also providing a deeper understanding of their fundamental biological activities. The continued application of these advanced techniques will be crucial for unlocking the full therapeutic potential of this compound and its derivatives.

Q & A

Q. What are the primary pharmacological mechanisms of Acefylline sodium salt, and how can researchers validate them experimentally?

this compound acts as an adenosine receptor antagonist and a protein arginine deiminase (PAD) activator. To validate these mechanisms:

  • Adenosine Receptor Antagonism : Use competitive binding assays with radiolabeled adenosine analogs (e.g., [³H]-CGS-21680) to measure displacement in cell membranes .
  • PAD Activation : Quantify citrullination activity in vitro using substrates like benzoyl-L-arginine ethyl ester (BAEE) and measure citrulline production via colorimetric assays .
  • Bronchodilator Activity : Assess cAMP phosphodiesterase inhibition in rat lung homogenates using enzymatic assays with cAMP as a substrate .

Q. What analytical methods are recommended to ensure the purity and stability of this compound in research settings?

  • Purity Analysis : Employ high-performance liquid chromatography (HPLC) with UV detection (λmax = 272 nm) and compare retention times against certified reference standards .
  • Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light conditions, followed by HPLC or mass spectrometry to identify degradation products .
  • Storage : Store at -20°C in anhydrous, light-protected containers to maintain stability for ≥5 years .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anti-inflammatory and neuroprotective effects of Acefylline hybrids in Alzheimer’s disease (AD) models?

  • Network Pharmacology : Use tools like INPUT 2.0 and Venny 2.1.0 to identify shared targets between Acefylline hybrids and AD-related pathways (e.g., KEGG enrichment analysis for TNF-α, IL-1β, and AChE) .
  • In Vitro Models : Test cytotoxicity in RAW 264.7 macrophages and measure NO reduction, acetylcholinesterase (AChE) inhibition, and cytokine levels (TNF-α, IL-6) via ELISA .
  • Molecular Docking : Validate interactions between hybrids and targets (e.g., NOS-3, AChE) using AutoDock Vina or Schrödinger Suite .

Q. What computational strategies are effective in optimizing Acefylline derivatives as MAO-B inhibitors for Parkinson’s disease?

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate binding stability of derivatives with MAO-B over 100–200 ns trajectories .
  • ADMET Profiling : Predict pharmacokinetics (e.g., BBB permeability, CYP450 interactions) using QikProp or SwissADME .
  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO, electrostatic potential maps) to guide structural modifications .

Q. How should researchers address discrepancies between computational predictions and experimental results for Acefylline derivatives?

  • Validation Steps :
  • Repeat docking with alternative software (e.g., Glide vs. AutoDock) to assess consistency .
  • Perform site-directed mutagenesis on predicted binding residues to confirm critical interactions .
  • Re-evaluate assay conditions (e.g., pH, cofactors) that may affect in vitro activity .
    • Data Integration : Use meta-analysis tools (e.g., RevMan) to reconcile conflicting results across studies .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing cytokine inhibition data in Acefylline studies?

  • GraphPad Prism : Apply two-way ANOVA with Tukey’s post hoc test to compare cytokine levels (TNF-α, IL-1β) across treatment groups .
  • Dose-Response Curves : Use nonlinear regression (log[inhibitor] vs. response) to calculate IC50 values for NO reduction .
  • Outlier Detection : Apply Grubbs’ test or ROUT method to exclude anomalous data points .

Q. How can network pharmacology improve target identification for Acefylline-based drug development?

  • Target Prioritization : Cross-reference predicted targets (via SwissTargetPrediction) with disease-specific databases (e.g., DisGeNET) to rank relevance .
  • Pathway Enrichment : Use STRING or DAVID to map shared targets to KEGG pathways (e.g., neuroinflammation, cholinergic signaling) .
  • PPI Networks : Visualize protein-protein interactions with Cytoscape to identify hub targets (e.g., APP, MAPK1) .

Handling Contradictory Findings

Q. What steps should be taken when conflicting data arise regarding Acefylline’s dual role as a PAD activator and anti-inflammatory agent?

  • Mechanistic Studies : Perform time-course experiments to determine if PAD activation precedes or follows cytokine suppression .
  • Cell-Specific Effects : Compare responses in primary macrophages vs. immortalized cell lines to identify context-dependent activity .
  • Pathway Knockdown : Use siRNA or CRISPR to silence PAD isoforms and assess impact on anti-inflammatory outcomes .

Advanced Experimental Design

Q. How can researchers integrate in silico, in vitro, and in vivo data to develop Acefylline-based therapeutics?

  • Workflow :

Virtual Screening : Prioritize derivatives with favorable docking scores and ADMET properties .

In Vitro Validation : Test top candidates in cell-based assays (e.g., AChE inhibition, cytotoxicity) .

In Vivo Testing : Use LPS-induced neuroinflammation models in rodents to assess behavioral and biomarker outcomes .

  • Data Correlation : Apply multivariate analysis (e.g., PCA) to link structural features (LogP, polar surface area) to efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.